Methyl 2-methoxynicotinate
Description
Properties
IUPAC Name |
methyl 2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKNPZKAJMOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445299 | |
| Record name | METHYL 2-METHOXYNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67367-26-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-METHOXYNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methoxypyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methoxynicotinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of Methyl 2-methoxynicotinate, a key building block in medicinal chemistry and drug discovery. This document consolidates essential data, experimental protocols, and structural information to support research and development activities.
Core Chemical Properties
This compound is a pyridine derivative characterized by the presence of a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring. It presents as a colorless oil under standard conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 114-115 °C (at 12 Torr) | |
| Density | 1.156 g/cm³ (Predicted) | |
| CAS Number | 67367-26-4 | [1] |
Structural Information
The structural formula of this compound is presented below, along with its key identifiers.
| Identifier | Value |
| IUPAC Name | methyl 2-methoxypyridine-3-carboxylate |
| SMILES | COC(=O)c1cnccc1OC |
| InChI | InChI=1S/C8H9NO3/c1-11-8-6(7(9)12-2)4-3-5-10-8/h3-5H,1-2H3 |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; O_methoxy [label="O", pos="-2.4,0!", fontcolor="#EA4335"]; C_methoxy [label="CH3", pos="-3.6,0!", fontcolor="#202124"]; C_ester [label="C", pos="-2.4,-3.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-2.4,-4.9!", fontcolor="#EA4335"]; O_ester [label="O", pos="-3.6,-2.8!", fontcolor="#EA4335"]; C_ester_methyl [label="CH3", pos="-4.8,-3.5!", fontcolor="#202124"];
// Bond edges C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6; C2 -- O_methoxy; O_methoxy -- C_methoxy; C3 -- C_ester; C_ester -- O_carbonyl [style=double]; C_ester -- O_ester; O_ester -- C_ester_methyl; }
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectral data.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.38 | dd | 1H | H-6 (Pyridine ring) |
| 8.13 | dd | 1H | H-4 (Pyridine ring) |
| 7.11 | dd | 1H | H-5 (Pyridine ring) |
| 3.92 | s | 3H | -OCH₃ (Methoxy group) |
| 3.81 | s | 3H | -OCH₃ (Ester methyl) |
| Solvent: DMSO-d₆, Frequency: 300 MHz[1] |
¹³C NMR Spectroscopy
No experimental ¹³C NMR data for this compound is readily available in the public domain. Predicted chemical shifts based on computational models and data from analogous structures are provided below for reference.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Ester carbonyl) |
| ~162 | C-2 (C-OCH₃) |
| ~150 | C-6 |
| ~140 | C-4 |
| ~118 | C-5 |
| ~115 | C-3 |
| ~53 | -OCH₃ (Methoxy group) |
| ~52 | -OCH₃ (Ester methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2950-2850 | C-H (Alkyl) | Stretching |
| ~1730-1715 | C=O (Ester) | Stretching |
| ~1600-1450 | C=C, C=N (Aromatic Ring) | Stretching |
| ~1300-1000 | C-O | Stretching |
Mass Spectrometry
| m/z | Interpretation |
| 168 | [M+H]⁺ |
| Method: Low-resolution mass spectrometry (LRMS)[1] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound is the Fischer esterification of 2-methoxynicotinic acid.[1]
Materials:
-
2-Methoxynicotinic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 2-methoxynicotinic acid (e.g., 2.00 g, 13.1 mmol) in methanol (e.g., 20 mL), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).[1]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a colorless oil.[1]
Safety Information
| Hazard Class | Precautionary Statement(s) |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
Solubility Profile
No specific experimental solubility data for this compound has been found. Based on its chemical structure, it is expected to be soluble in a range of common organic solvents.
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Sparingly soluble to insoluble |
This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting. Always consult a comprehensive Safety Data Sheet before handling any chemical.
References
An In-depth Technical Guide to Methyl 2-methoxynicotinate (CAS: 67367-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxynicotinate is a substituted pyridine derivative with the CAS number 67367-26-4. Its chemical structure, featuring a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring, makes it a potentially useful building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectroscopic characterization. While its direct applications in drug development and specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as an intermediate in medicinal chemistry.
Physicochemical Properties
This compound is a colorless oil at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 67367-26-4 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 114-115 °C (at 12 Torr) | |
| Melting Point | Not reported (liquid at room temp.) | |
| Solubility | Soluble in common organic solvents |
Synthesis
The most commonly cited synthesis of this compound involves the Fischer esterification of 2-methoxynicotinic acid.[1]
Synthesis of this compound from 2-Methoxynicotinic Acid
This method involves the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.
-
Materials:
-
2-Methoxynicotinic acid (2.00 g, 13.1 mmol)
-
Methanol (20 mL)
-
Concentrated sulfuric acid (0.1 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2-methoxynicotinic acid in methanol, slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Yield: 1.85 g (85%) of this compound as a colorless oil.[1]
Caption: Synthesis of this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H).[1]
Mass Spectrometry (MS)
-
Low-Resolution Mass Spectrometry (LRMS): m/z: 168 ([M+1]⁺).[1]
Infrared (IR) Spectroscopy
Applications in Research and Drug Development
While direct evidence of this compound's use as a key intermediate in the synthesis of specific commercial drugs is limited in the public domain, its structural features are of interest to medicinal chemists. The substituted pyridine core is a common scaffold in a wide range of biologically active compounds.
Further research would be required to explore the potential of this compound as a precursor for novel therapeutic agents.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other nicotinic acid derivatives might suggest potential interactions with nicotinic receptors or other biological targets, but this remains to be experimentally verified.
Experimental Protocols
Purification
The crude product from the synthesis can be purified by extraction and solvent removal as described in the synthesis protocol. For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard method, although specific conditions for this compound are not detailed in the available literature.
Quality Control
The purity of this compound can be assessed by standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.
-
Gas Chromatography (GC): Given its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity assessment.
Conclusion
This compound is a readily synthesizable substituted pyridine derivative. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and available spectroscopic data. While its direct role in drug development and its biological activity profile remain largely unexplored in the public domain, its chemical structure suggests potential as a versatile building block for the synthesis of more complex molecules. Further research is warranted to elucidate its potential applications in medicinal chemistry and to investigate its biological properties.
References
Technical Guide: Spectroscopic Analysis of Methyl 2-methoxynicotinate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of Methyl 2-methoxynicotinate using ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes detailed data, experimental protocols, and workflow visualizations to support research and development activities.
Data Presentation
The following tables summarize the quantitative ¹H NMR and mass spectrometry data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
| 3.81 | Singlet (s) | 3H | Methoxy group (-OCH₃) protons |
| 3.92 | Singlet (s) | 3H | Methyl ester (-COOCH₃) protons |
| 7.11 | Doublet of doublets (dd) | 1H | Aromatic proton |
| 8.13 | Doublet of doublets (dd) | 1H | Aromatic proton |
| 8.38 | Doublet of doublets (dd) | 1H | Aromatic proton |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z Ratio | Method |
| [M+1]⁺ | 168 | Low-Resolution Mass Spectrometry (LRMS) |
The observed m/z of 168 corresponds to the protonated molecule.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the presented data are as follows.
2.1. ¹H NMR Spectroscopy Protocol
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (DMSO-d₆) in a clean, dry vial. The use of deuterated solvents is crucial to avoid overwhelming the sample proton signals with solvent signals.[2]
-
Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is appropriate for the spectrometer being used (typically around 4-5 cm).
-
Spectrometer Setup: Place the NMR tube into the spectrometer's probe. The instrument's strong applied magnetic field aligns the nuclear spins of the protons in the sample.[2]
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set acquisition parameters (e.g., number of scans, pulse sequence).
-
Expose the sample to a range of radio frequencies to induce resonance.[2]
-
-
Data Processing:
-
Perform a Fourier transform on the acquired free induction decay (FID) signal.
-
Phase the resulting spectrum.
-
Reference the spectrum (e.g., to the residual solvent peak).
-
Integrate the peaks to determine the relative number of protons.[2]
-
2.2. Mass Spectrometry Protocol
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Materials and Equipment:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Sample vials
-
Mass Spectrometer (e.g., with Electron Impact or Electrospray Ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent. For electrospray ionization (ESI), a concentration in the range of 10-100 micrograms per mL is often appropriate.[3] The sample must be free of inorganic salts, which can interfere with ESI.[3]
-
Introduction into the Mass Spectrometer: Introduce the sample solution into the ion source. The molecules are then vaporized in a vacuum.[4]
-
Ionization: The sample molecules are converted into ions.[4] Common methods include:
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualization
3.1. ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR Spectroscopy.
3.2. Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-methoxynicotinate from 2-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-methoxynicotinate, a valuable intermediate in pharmaceutical and medicinal chemistry. The primary focus of this document is the direct esterification of 2-methoxynicotinic acid. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a methoxy group and a methyl ester on a pyridine ring, offers multiple points for chemical modification, making it a versatile precursor in drug discovery and development. The efficient synthesis of this compound is therefore of significant interest to the scientific community. The most common and straightforward method for its preparation is the Fischer esterification of 2-methoxynicotinic acid with methanol in the presence of an acid catalyst.
Synthetic Pathway: Fischer Esterification
The synthesis of this compound from 2-methoxynicotinic acid is typically achieved through Fischer esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] In this specific case, 2-methoxynicotinic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent, with a catalytic amount of concentrated sulfuric acid.[3] The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the desired ester product.[2]
Experimental Protocol
The following protocol is a standard procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Methoxynicotinic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.00 g (13.1 mmol) of 2-methoxynicotinic acid in 20 mL of methanol.[3][4]
-
Acid Addition: To the stirred solution, slowly add 0.1 mL of concentrated sulfuric acid.[3][4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.[3][4]
-
Extraction: Extract the product with ethyl acetate.[3]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Purification:
The resulting crude product, this compound, is obtained as a colorless oil and is often of sufficient purity for subsequent steps.[3] If further purification is required, column chromatography on silica gel can be employed.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via Fischer esterification.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxynicotinic acid | [3] |
| Reagents | Methanol, Concentrated Sulfuric Acid | [3] |
| Reaction Time | 6 hours | [3] |
| Product | This compound | [3] |
| Yield | 85% | [3] |
| Appearance | Colorless oil | [3] |
| Mass Spectrometry (LRMS) | m/z: 168 ([M + 1]+) | [3] |
| ¹H NMR (300 MHz, DMSO-d₆) δ | 3.81 (s, 3H), 3.92 (s, 3H), 7.11 (dd, 1H), 8.13 (dd, 1H), 8.38 (dd, 1H) | [3] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Esterification Methods
While Fischer esterification is a robust and widely used method, other techniques can be employed for the synthesis of methyl esters from carboxylic acids, particularly when dealing with acid-sensitive substrates.[5] These methods include:
-
Reaction with Thionyl Chloride and Methanol: This two-step process involves the initial formation of an acyl chloride using thionyl chloride, which is then reacted with methanol.[5]
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and is suitable for acid-sensitive compounds.[5][6]
-
Alkylation with Iodomethane: Carboxylic acids can be alkylated with iodomethane to form methyl esters.[5]
-
Reaction with Trimethylsilyldiazomethane (TMS-diazomethane): This reagent reacts rapidly with carboxylic acids to yield methyl esters.[5]
The choice of esterification method depends on the specific substrate, the desired scale of the reaction, and the available reagents and equipment. For the synthesis of this compound from 2-methoxynicotinic acid, the Fischer esterification method remains a highly efficient and cost-effective approach.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 67367-26-4 [chemicalbook.com]
- 4. This compound | 67367-26-4 [amp.chemicalbook.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Molecular formula and weight of Methyl 2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-methoxynicotinate, a nicotinic acid derivative of interest in medicinal chemistry and drug development. This document details its chemical properties, a validated synthesis protocol, and explores potential signaling pathway interactions based on the known biological activities of structurally related compounds.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 67367-26-4 | [1] |
| Appearance | Colorless oil | [1] |
Synthesis of this compound
A general and effective procedure for the synthesis of this compound involves the esterification of 2-methoxynicotinic acid.[1]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL), slowly add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Reflux: The reaction mixture is stirred and heated to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion, the reaction mixture is cooled to room temperature and neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is extracted from the aqueous layer with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[1]
This procedure affords this compound as a colorless oil with a reported yield of 85%.[1] The product can be characterized by analytical techniques such as Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Potential Signaling Pathways and Biological Activity
While direct experimental data on the specific biological activity and signaling pathway involvement of this compound is not extensively available in public literature, the activities of structurally related nicotinic acid derivatives can provide valuable insights into its potential pharmacological profile.
GPR109A-Mediated Signaling
Nicotinic acid and its esters are well-known to exert their primary effects through the G protein-coupled receptor GPR109A (also known as HCAR2). As a derivative, this compound is likely to act as a prodrug, being hydrolyzed in vivo to 2-methoxynicotinic acid, which could then activate GPR109A. This receptor is predominantly expressed in adipocytes and immune cells.
Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis. This reduces the release of free fatty acids into circulation, which is the basis for the hypolipidemic effects of nicotinic acid. In immune cells, GPR109A activation can trigger the release of prostaglandins, leading to vasodilation, a common side effect known as flushing.
Other Potential Biological Activities
Derivatives of nicotinic acid have been explored for a range of other biological activities, suggesting potential avenues for future research into this compound:
-
Anti-inflammatory Effects: Some nicotinic acid derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways.
-
Antimicrobial Properties: Certain 2-aminonicotinamide derivatives have demonstrated in vitro antifungal activity by targeting fungal cell wall biosynthesis.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key feature of agonists for nAChRs. Depending on its binding and activation properties, this compound could potentially modulate nAChR signaling, which is implicated in a wide array of neurological functions and can influence downstream pathways such as PI3K-Akt and JAK2/STAT3.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and signaling pathways of this compound. The protocols and potential pathways outlined in this guide provide a foundational framework for such investigations.
References
The Solubility Profile of Methyl 2-methoxynicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-methoxynicotinate, a substituted pyridine derivative, presents a subject of interest within medicinal chemistry and drug development. Understanding its solubility characteristics is a critical prerequisite for its potential application in pharmaceutical formulations and biological systems. This technical guide synthesizes the available information on the solubility of this compound, outlines relevant experimental methodologies for its determination, and provides a framework for understanding its behavior in various solvent systems.
Core Solubility Characteristics
Detailed quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility and data for structurally similar compounds, a qualitative assessment can be inferred. The presence of both a polar pyridine ring with a methoxy group and a less polar methyl ester group suggests that this compound exhibits a degree of solubility in both polar and non-polar organic solvents. Its solubility in aqueous media is expected to be limited.
For a structurally related compound, Methyl 2-methoxybenzoate, it has been noted to be "very slightly soluble in water; soluble in organic solvents, oils"[1]. Another similar molecule, Methyl 2-hydroxybenzoate (methyl salicylate), is soluble in organic solvents such as ethanol, methanol, and chloroform, while also demonstrating limited water solubility[2]. These examples suggest a similar solubility pattern for this compound.
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, standardized experimental protocols are necessary. A common and reliable method is the shake-flask method , which is widely accepted for determining equilibrium solubility.
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Logical Workflow for Solubility Assessment
The process of evaluating the solubility of a compound like this compound for drug development purposes can be visualized as a logical workflow.
Caption: A logical workflow for the solubility assessment of a new chemical entity.
Signaling Pathways and Drug Development Context
At present, there is no specific information in the scientific literature linking this compound to particular signaling pathways. However, the nicotinic acid scaffold, from which it is derived, is a privileged structure in drug discovery. Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. The introduction of a methoxy group can modulate the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile[3][4].
The solubility of a compound is a critical determinant of its absorption and bioavailability, two key parameters in drug development. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs. Therefore, a thorough understanding of the solubility characteristics of this compound is essential for any future exploration of its therapeutic potential.
Concluding Remarks
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding of its likely solubility characteristics based on structural analogs. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine its precise solubility in various solvents. A systematic approach to solubility assessment, as outlined in the logical workflow, is paramount for advancing the study of this and other novel compounds in the realm of drug discovery and development. Further research is warranted to fully elucidate the solubility profile of this compound and its potential biological activities.
References
- 1. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Identification of Methyl 2-methoxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methods for the identification and characterization of Methyl 2-methoxynicotinate (CAS No: 67367-26-4), a key intermediate in pharmaceutical synthesis. This document outlines the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided, along with visual workflows to aid in the understanding of the identification process. The quantitative data is summarized in clear, tabular formats for ease of reference and comparison.
Chemical Structure and Properties
-
IUPAC Name: Methyl 2-methoxypyridine-3-carboxylate
-
Synonyms: Methyl 2-methoxy-3-pyridinecarboxylate, 2-Methoxy-nicotinic acid methyl ester
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol [1]
-
Appearance: Colorless oil[1]
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound shows distinct signals for the aromatic protons and the two methoxy groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.38 | dd | 1H | H-6 |
| 8.13 | dd | 1H | H-4 |
| 7.11 | dd | 1H | H-5 |
| 3.92 | s | 3H | OCH₃ (at C-2) |
| 3.81 | s | 3H | COOCH₃ |
Data acquired in DMSO-d6 at 300 MHz.[1][2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165-170 | C=O (ester) |
| 155-160 | C-2 |
| 145-150 | C-6 |
| 135-140 | C-4 |
| 115-120 | C-5 |
| 110-115 | C-3 |
| 50-55 | OCH₃ (at C-2) |
| 50-55 | COOCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2990-2940 | Medium | C-H stretch | -OCH₃ |
| 1730-1715 | Strong | C=O stretch | Ester |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1300-1200 | Strong | C-O stretch | Ester |
| 1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| 1050-1000 | Medium | Symmetric C-O-C stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, low-resolution mass spectrometry (LRMS) is expected to show the protonated molecular ion.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 168 | [M+H]⁺ |
Molecular Weight (M) = 167.16 g/mol .[1][2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved by gentle vortexing.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one to two drops of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
The analysis can be performed using a mass spectrometer with an electrospray ionization (ESI) source.
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that includes the expected molecular ion, for instance, m/z 50-300.
-
Visualized Workflows
Caption: General workflow for the spectroscopic identification of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for the unequivocal identification and characterization of this compound. This guide serves as a practical resource for researchers by consolidating the expected spectroscopic data and providing detailed experimental protocols. The presented workflows offer a clear visual representation of the analytical and synthetic processes, facilitating a deeper understanding for professionals in the field of drug development and chemical research.
References
The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple pellagra-preventing vitamin to a complex pharmacological agent for managing dyslipidemia. This technical guide provides an in-depth exploration of the discovery and history of nicotinic acid and its derivatives. It details the pivotal experiments that unveiled their biological mechanisms, presents quantitative data from key studies, and offers comprehensive experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of therapeutic agents.
A Historical Chronicle: From Vitamin to Broad-Spectrum Lipid Modifier
The journey of nicotinic acid began long before its therapeutic properties were understood. First synthesized in 1867 by the oxidative degradation of nicotine, its biological significance remained unknown for decades.[1] The early 20th century saw a devastating outbreak of pellagra, a disease characterized by dermatitis, diarrhea, and dementia.[2] Through a series of meticulous epidemiological and experimental studies in the early 1900s, Dr. Joseph Goldberger identified that pellagra was a nutritional deficiency, linked to diets heavily reliant on corn.[2] He termed the curative substance the "pellagra-preventive (P-P) factor."[3]
It was not until 1937 that Conrad Elvehjem and his colleagues at the University of Wisconsin isolated nicotinic acid from liver extracts and definitively identified it as the P-P factor, demonstrating its ability to cure black tongue in dogs, an analogous condition to pellagra in humans.[2][3] This discovery led to the fortification of flour with nicotinic acid, drastically reducing the incidence of pellagra.
A new chapter in the story of nicotinic acid unfolded in 1955 when Rudolf Altschul and his colleagues discovered that high doses of nicotinic acid could significantly lower cholesterol levels in humans.[4][5] This marked its entry into the field of cardiovascular medicine as the first orally administered lipid-lowering drug.[6] Subsequent research delved into its broad-spectrum lipid-modifying effects, including the reduction of triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), and a significant increase in high-density lipoprotein (HDL).[4][7]
The primary mechanism of nicotinic acid's lipid-lowering effects was initially attributed to the inhibition of lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver for triglyceride synthesis.[8] A major breakthrough in understanding its molecular action came with the discovery of its G protein-coupled receptor, GPR109A (also known as HM74A or HCA2), which is highly expressed in adipocytes and immune cells.[1][9] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[10]
However, the clinical use of nicotinic acid has been hampered by a prominent side effect: cutaneous flushing. This led to the development of various derivatives and formulations aimed at improving tolerability while retaining efficacy.
The Evolution of Nicotinic Acid Derivatives
In an effort to mitigate the flushing side effect and improve the pharmacokinetic profile of nicotinic acid, several derivatives have been synthesized and evaluated over the years.
-
Nicotinamide: The amide derivative of nicotinic acid, also a form of vitamin B3, does not cause flushing. However, it is largely ineffective as a lipid-lowering agent.[11]
-
Acipimox: A pyrazine-carboxylic acid derivative, acipimox is a more potent and longer-acting inhibitor of lipolysis than nicotinic acid.[3][12] It was developed to reduce the rebound increase in free fatty acids seen with immediate-release nicotinic acid.[3]
-
Niceritrol: A tetranicotinate ester of pentaerythritol, niceritrol acts as a prodrug that is slowly hydrolyzed to release nicotinic acid, thereby reducing the intensity of flushing.[13][14]
-
Inositol Hexanicotinate (IHN): Also known as "no-flush niacin," IHN is an ester of inositol and nicotinic acid.[15][16] It is marketed as a dietary supplement with the claim of providing the benefits of niacin without the flushing side effect, although its efficacy as a lipid-lowering agent is debated due to its low bioavailability of free nicotinic acid.[15][16]
-
Non-flush Nicotinic Acid Derivatives: Ongoing research focuses on developing novel GPR109A agonists that are biased towards the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is implicated in the flushing response.[17]
Quantitative Data on Lipid-Lowering Effects
The following tables summarize the quantitative effects of nicotinic acid and its derivatives on lipid profiles from various studies.
Table 1: Effects of Nicotinic Acid on Lipid Profile in Diabetic and Non-Diabetic Rats [18]
| Group | Parameter | Baseline (mg/dL) | After 42 Days of Treatment (mg/dL) | % Change |
| Hypercholesterolemic Non-Diabetic | Total Cholesterol | 213 ± 3.02 | 149 ± 3.86 | -29.9% |
| HDL-Cholesterol | 29.4 ± 1.5 | 57.5 ± 1.36 | +95.6% | |
| LDL-Cholesterol | 135 ± 1.8 | 67 ± 5.2 | -50.4% | |
| Triglycerides | 225 ± 1.9 | 131 ± 1.62 | -41.8% | |
| Total Lipids | 982 ± 22.7 | 449 ± 34 | -54.3% | |
| Hypercholesterolemic Diabetic | Total Cholesterol | 217 ± 3.33 | 161 ± 1.63 | -25.8% |
| HDL-Cholesterol | 21.6 ± 2.7 | 56.5 ± 1.9 | +161.6% | |
| LDL-Cholesterol | 147 ± 5.72 | 78 ± 4.02 | -46.9% | |
| Triglycerides | 229 ± 5.6 | 128 ± 1.95 | -44.1% | |
| Total Lipids | 997 ± 10.4 | 548 ± 48.4 | -45.0% |
Table 2: Efficacy of Niceritrol in a Rabbit Model of Diet-Induced Hypercholesterolemia [13]
| Treatment Group | Total Cholesterol (mg/dL) | Aortic Cholesterol (mg/g) |
| Control (High-Cholesterol Diet) | 3235 ± 329 | - |
| Niceritrol + High-Cholesterol Diet | Significantly Reduced vs. Control | Not Significantly Reduced vs. Control |
| Atorvastatin (3 mg/kg/day) + High-Cholesterol Diet | 1943 ± 17 | - |
Table 3: Effect of Acipimox on Free Fatty Acids in Metabolic Syndrome [19]
| Group | Parameter | Placebo (mEq/L) | Acipimox (mEq/L) | P-value |
| Metabolic Syndrome | Free Fatty Acids | 0.70 ± 0.43 | 0.50 ± 0.34 | 0.01 |
| Healthy Controls | Free Fatty Acids | 0.47 ± 0.37 | 0.47 ± 0.27 | 0.17 |
Detailed Experimental Protocols
Synthesis of Nicotinic Acid Derivatives
4.1.1. Synthesis of Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) [20]
This improved one-pot synthesis starts from pyruvic aldehyde and o-phenylenediamine.
-
Cyclization: React pyruvic aldehyde with o-phenylenediamine to form 2-methylquinoxaline.
-
Oxidation, Acidification, Decarboxylation, and N-Oxidation (One-Pot):
-
To the crude 2-methylquinoxaline in a reaction kettle, add water and heat to 80°C.
-
Slowly add a solution of potassium permanganate in water while maintaining the temperature between 100-105°C.
-
After the reaction is complete, filter to remove manganese dioxide.
-
Cool the filtrate and acidify with sulfuric acid.
-
Heat the mixture to induce decarboxylation.
-
After cooling, add a catalytic amount of sodium molybdate followed by the dropwise addition of 35% hydrogen peroxide at 70°C to perform the N-oxidation.
-
Cool the reaction mixture and collect the precipitated acipimox by filtration.
-
4.1.2. Synthesis of Inositol Hexanicotinate (IHN) [5][21]
This synthesis involves the condensation of inositol and nicotinic acid.
-
Esterification:
-
Dissolve myo-inositol in pyridine.
-
Add nicotinoyl chloride (prepared from nicotinic acid and a chlorinating agent like thionyl chloride) dropwise to the inositol solution at a controlled temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the crude inositol hexanicotinate.
-
Collect the precipitate by filtration and wash with water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as dimethylformamide/water, to obtain pure inositol hexanicotinate.
-
Biological Evaluation Assays
4.2.1. GPR109A Activation Assay (cAMP Measurement) [10]
This assay measures the inhibition of adenylyl cyclase activity upon GPR109A activation.
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in a suitable growth medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment:
-
Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add serial dilutions of the test compound (e.g., nicotinic acid, acipimox) to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for another specified time (e.g., 15 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and determine the IC50 value.
4.2.2. Radioligand Binding Assay for GPR109A [22][23]
This assay measures the affinity of a compound for the GPR109A receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A.
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]nicotinic acid), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
4.2.3. In Vivo Evaluation in a Dyslipidemic Animal Model (e.g., ApoE-/- Mouse) [24]
This protocol evaluates the effect of a nicotinic acid derivative on atherosclerosis development.
-
Animal Model: Use male apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis.
-
Drug Administration: Administer the test compound (e.g., nicotinic acid derivative) or vehicle control to the mice daily via oral gavage or mixed in the diet for a specified period (e.g., 12-16 weeks).
-
Lipid Profile Analysis: Collect blood samples at regular intervals and at the end of the study to measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using enzymatic assays.
-
Atherosclerotic Lesion Analysis:
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and quantify the atherosclerotic lesion area in the aortic root and/or the entire aorta using oil red O staining and image analysis.
-
-
Data Analysis: Compare the lipid profiles and atherosclerotic lesion sizes between the treated and control groups to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GPR109A Signaling Pathway.
Caption: GPR109A Activation Assay Workflow.
Caption: In Vivo Dyslipidemia Animal Study Workflow.
Conclusion
The story of nicotinic acid and its derivatives is a compelling example of scientific discovery and therapeutic innovation. From its humble beginnings as a vitamin that cured a widespread deficiency disease to its current status as a multifaceted lipid-lowering agent, its journey has been marked by key discoveries that have deepened our understanding of metabolic regulation. The identification of GPR109A has been pivotal, providing a molecular target for rational drug design and a deeper understanding of both the therapeutic effects and the side effects of this class of compounds. As research continues to unravel the complexities of GPR109A signaling and explore novel derivatives with improved tolerability, nicotinic acid and its analogs hold the promise of remaining valuable tools in the armamentarium against cardiovascular disease. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing this field of study.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. US10370334B2 - Inositol nicotinate crystalline form A and preparation method therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. crnusa.org [crnusa.org]
- 16. news-medical.net [news-medical.net]
- 17. Novel Non-Flushing Niacin Derivatives and Mimetics | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]
- 18. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN101899012B - Improved method of acipimox synthesis process - Google Patents [patents.google.com]
- 21. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 22. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Reactivity of the Pyridine Ring in Methyl 2-Methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental reactivity of the pyridine ring in methyl 2-methoxynicotinate. We will explore the electronic effects of the substituents, predict reactivity patterns, and provide detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.
Core Concepts: Electronic Landscape of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the interplay of three key features:
-
The Ring Nitrogen: As in pyridine itself, the nitrogen atom is electron-withdrawing via an inductive effect (-I) and deactivates the ring towards electrophilic aromatic substitution, particularly at the C2 (ortho) and C4 (para) positions. It also provides a basic site for protonation and alkylation.
-
The 2-Methoxy Group: This group exerts a strong +M (mesomeric) effect by donating a lone pair of electrons into the ring, and a weaker -I (inductive) effect. The net result is a strong activation of the ring towards electrophilic attack, preferentially at the C3 and C5 positions.
-
The 3-Carbomethoxy Group (Methyl Ester): This is a deactivating group, withdrawing electron density from the ring through both -I and -M effects. This deactivation is most pronounced at the C2, C4, and C6 positions.
The combined influence of these groups makes the pyridine ring in this compound electron-deficient overall, but with specific sites that are activated or deactivated for certain reaction types. The C5 position is generally the most activated site for electrophilic attack due to the directing effects of the methoxy group.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) on the this compound ring is challenging due to the overall electron-deficient nature of the pyridine nucleus. However, the activating effect of the 2-methoxy group can enable reactions under specific conditions.
-
Nitration: Nitration of this compound typically occurs at the C5 position, directed by the methoxy group. The reaction requires forcing conditions, such as the use of fuming nitric acid and sulfuric acid.
-
Halogenation: Halogenation, particularly bromination and chlorination, also favors the C5 position. The reaction can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent.
-
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are generally not successful on pyridine rings unless they are strongly activated, and the nitrogen is often complexed by the Lewis acid catalyst, further deactivating the ring.
A logical workflow for predicting the outcome of electrophilic substitution is presented below.
Caption: Predictive workflow for electrophilic substitution.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with a good leaving group present. While the 2-methoxy group is not an excellent leaving group, it can be displaced under certain conditions, especially if the ring is further activated. More commonly, a halogen atom introduced at the C4 or C6 position can be readily displaced by nucleophiles.
Reactions at the Ring Nitrogen
The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.
-
N-Oxidation: The nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation significantly alters the reactivity of the ring, making the C4 and C6 positions more susceptible to both electrophilic and nucleophilic attack.
-
N-Alkylation: The nitrogen can be alkylated to form pyridinium salts using alkyl halides. This introduces a positive charge, further deactivating the ring towards electrophiles but activating it for nucleophilic attack.
The general workflow for reactions involving the ring nitrogen is illustrated below.
Technical Guide: Physicochemical Properties of Methyl 2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxynicotinate is a pyridine derivative with potential applications in pharmaceutical and chemical research. An understanding of its fundamental physicochemical properties, such as its acid dissociation constant (pKa) and density, is crucial for predicting its behavior in various systems, including biological and reaction media. This technical guide provides an in-depth overview of the predicted pKa and density of this compound, alongside detailed experimental protocols for their determination.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value |
| pKa | 1.36 ± 0.10[1][2] |
| Density | 1.156 ± 0.06 g/cm³[1][2] |
Experimental Protocols
While predicted values are useful, experimental verification is essential for rigorous scientific research. The following sections detail standardized methodologies for the determination of pKa and density.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) can be experimentally determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Methodology:
-
Preparation of Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Given the structure of the compound, a co-solvent system (e.g., water-ethanol) may be necessary to ensure adequate solubility.
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the analyte solution.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point, which is observed as a rapid change in pH.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the half-equivalence point, where half of the analyte has been protonated. At this point, pH = pKa. The equivalence point can be identified from the inflection point of the titration curve.
-
Density Determination: Oscillating U-tube Densitometry
The density of liquid samples can be accurately measured using an oscillating U-tube densitometer. This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the sample's density.
Methodology:
-
Instrument Calibration: Calibrate the densitometer using two standards of known density, typically dry air and deionized water, at a controlled temperature (e.g., 25 °C).
-
Sample Preparation: Ensure the this compound sample is pure and free of any air bubbles.
-
Measurement:
-
Inject the sample into the oscillating U-tube, ensuring the tube is completely filled without any bubbles.
-
Allow the temperature of the sample to equilibrate with the instrument's set temperature.
-
The instrument will measure the oscillation period and automatically calculate and display the density of the sample.
-
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air or nitrogen between measurements to prevent cross-contamination.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
Methodological & Application
Application Notes and Protocols: The Emerging Role of Nicotinate Scaffolds in Medicinal Chemistry, Featuring Methyl 2-methoxynicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct and extensive research on the specific applications of Methyl 2-methoxynicotinate in medicinal chemistry is not widely published, the broader class of nicotinoyl derivatives serves as a valuable blueprint for drug discovery and development. This document provides an in-depth look at the synthesis, biological evaluation, and therapeutic potential of compounds derived from a closely related scaffold, highlighting the opportunities that similar structures like this compound may present. The following sections detail the application of these principles in the context of anti-tumor agent development.
Synthesis and Anti-Tumor Activity of Novel Nicotinoyl Derivatives
Recent studies have explored the synthesis of a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives as potential modulators of the orphan nuclear receptor Nur77, a target implicated in cancer.[1] These efforts have yielded compounds with promising cytotoxic activity against various cancer cell lines.
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of the synthesized nicotinoyl derivatives were evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. The results, summarized in the table below, indicate that several compounds exhibit potent anti-tumor activity.[1]
| Compound | X | R | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HGC-27 IC50 (μM) |
| 9h | O | 4-Fluorophenyl | >50 | 20.34 | 1.40 |
| 9u | S | 4-Chlorophenyl | 10.21 | 15.34 | 4.56 |
Data extracted from the biological evaluation of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the synthesis and biological evaluation of the aforementioned nicotinoyl derivatives.[1] These can serve as a foundational guide for researchers working with similar chemical scaffolds.
General Synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted Semicarbazide/Thiosemicarbazide Derivatives (9a-9w)
This multi-step synthesis involves the initial formation of a key intermediate, followed by reaction with various isocyanates or isothiocyanates to yield the final products.
Step 1: Synthesis of the Hydrazide Intermediate (7)
A detailed procedure for the synthesis of the precursor hydrazide is required before the final reaction. This typically involves the reaction of the corresponding methyl nicotinate ester with hydrazine hydrate.
Step 2: Synthesis of Target Compounds (9a-9w)
-
Dissolve the hydrazide intermediate (7) in a suitable solvent (e.g., anhydrous ethanol).
-
Add the appropriate substituted isocyanate or isothiocyanate (8) to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Dry the final product under vacuum.
-
Characterize the synthesized compounds using analytical techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
MTT Assay for Anti-Proliferative Activity
-
Seed cancer cells (HeLa, MCF-7, or HGC-27) in 96-well plates at a density of 5,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the Workflow and Biological Rationale
The following diagrams illustrate the synthetic pathway and the proposed mechanism of action for the described nicotinoyl derivatives.
References
Methyl 2-methoxynicotinate: A Versatile Building Block in the Synthesis of Novel Pharmaceuticals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 2-methoxynicotinate and its structural analogs are key building blocks in the synthesis of a variety of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of the direct Factor Xa inhibitor, Betrixaban, where a structurally related compound to this compound serves as a key precursor. Additionally, the application of this building block motif in the context of other therapeutic agents is discussed. Detailed experimental procedures, quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided to aid researchers in their drug discovery and development endeavors.
Introduction
Pyridine derivatives are a cornerstone of medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous approved drugs. The electronic properties and hydrogen bonding capabilities of the pyridine ring make it an attractive moiety for interacting with biological targets. This compound, with its substituted pyridine ring, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of complex pharmaceutical agents.
While direct synthetic routes from this compound to some major pharmaceuticals are not always the most established methods, its structural motifs are found in key intermediates. This document will focus on the synthesis of the anticoagulant Betrixaban, where the core structure can be conceptually linked to derivatives of 2-methoxynicotinic acid.
Application in the Synthesis of Betrixaban
Betrixaban is an oral, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is prescribed for the prophylaxis of venous thromboembolism (VTE). The synthesis of Betrixaban involves the coupling of two main fragments: a substituted benzamide core and a 4-(N,N-dimethylcarbamimidoyl)benzoyl moiety. The substituted benzamide core is derived from 2-amino-5-methoxybenzoic acid, a close structural analog of a hydrolyzed and modified this compound.
Although the most common industrial synthesis of Betrixaban starts from 5-methoxy-2-nitrobenzoic acid, the structural relationship highlights the potential utility of pyridine-based building blocks in designing novel synthetic routes.
Synthetic Workflow for Betrixaban
The following diagram illustrates a common synthetic pathway to Betrixaban, highlighting the key intermediates.
Experimental Protocols
This protocol describes the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
2-Amino-5-chloropyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Ethanol
Procedure:
-
To a reaction flask, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (1.0-1.3 eq.), and EDC or EDC·HCl (1.0-1.4 eq.).
-
Add DMF or THF as the solvent (5-15 times the mass of the benzoic acid).
-
Stir the mixture at 15-25 °C for 0.5-1 hour to activate the carboxylic acid.
-
Add 2-amino-5-chloropyridine (1.0-1.3 eq.) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, add water (4-10 times the volume of the organic solvent) to precipitate the product.
-
Cool the mixture to 5-10 °C and stir for 3-8 hours to complete crystallization.
-
Filter the solid, wash sequentially with water and ethanol.
-
Dry the product under vacuum at 40 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88-96% | [1] |
| Purity (HPLC) | >98% | [1] |
This protocol details the reduction of the nitro group of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.
Materials:
-
N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide
-
Iron powder (Fe) and Ammonium chloride (NH₄Cl) OR Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure (Method A: Iron/Ammonium Chloride):
-
Suspend N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or HPLC).
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the product.
Procedure (Method B: Catalytic Hydrogenation):
-
Dissolve N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by recrystallization or chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Yield (Method B) | 93% | [2] |
| Purity (Method B) | >98% | [2] |
Signaling Pathway of Betrixaban: Factor Xa Inhibition
Betrixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a key protease in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
Application in the Context of Revacept
Revacept is a novel antiplatelet drug that functions as a competitive antagonist of glycoprotein VI (GPVI). It is a recombinant fusion protein and, therefore, is not synthesized using small molecule building blocks like this compound. The initial hypothesis that a methoxy-pyridine moiety might be involved in a small molecule GPVI inhibitor is incorrect in the case of Revacept.
Signaling Pathway of Revacept: Glycoprotein VI (GPVI) Inhibition
Revacept prevents platelet adhesion and aggregation by binding to exposed collagen at the site of vascular injury, thereby blocking the interaction of platelets' GPVI receptors with collagen. This targeted action inhibits the initiation of the platelet activation cascade without affecting systemic hemostasis.
Conclusion
This compound and its related chemical structures are valuable precursors in pharmaceutical synthesis. While a direct, high-yield synthetic route from this compound to the anticoagulant Betrixaban is not the most prominently documented pathway, the synthesis of this drug from the structurally analogous 5-methoxy-2-nitrobenzoic acid is well-established. The protocols and data presented herein provide a comprehensive guide for researchers working on the synthesis of Factor Xa inhibitors and other complex pharmaceutical agents. Furthermore, the elucidation of the distinct mechanisms of action for Betrixaban and the biologic drug Revacept highlights the diverse strategies employed in modern drug development to target thrombosis and cardiovascular diseases.
References
Synthesis of Methyl 2-methoxynicotinate and its Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the synthesis of Methyl 2-methoxynicotinate and its derivatives. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for the development of various pharmaceutical compounds.
Introduction
This compound is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its pyridine scaffold, substituted with both an ester and a methoxy group, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development. This application note details a standard and reliable protocol for its synthesis via Fischer esterification and discusses synthetic strategies for related derivatives.
Synthetic Pathways
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-methoxynicotinic acid. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.
For the synthesis of more complex derivatives, such as those with additional substitutions on the pyridine ring, a multi-step approach is often necessary. An example is the synthesis of Methyl 2-methoxy-5-nitronicotinate, which begins with the nitration of a nicotinic acid precursor, followed by esterification.[1]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the direct esterification of 2-methoxynicotinic acid.
Materials:
-
2-methoxynicotinic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 mL).[2]
-
Stir the mixture and heat to reflux.
-
Maintain the reaction at reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and then concentrate it under reduced pressure using a rotary evaporator to yield the product.[2]
Expected Outcome: The final product, this compound, is obtained as a colorless oil.[2]
Synthesis of a Derivative: Methyl 2-methoxy-5-nitronicotinate
This two-step protocol outlines the synthesis of a nitro-substituted derivative.
Step 1: Nitration of 6-Methoxynicotinic Acid
Materials:
-
6-methoxynicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Büchner funnel and filter paper
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (300 mL).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 6-methoxynicotinic acid (153 g, 1.0 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the solid has dissolved, begin the dropwise addition of concentrated nitric acid (75 mL), maintaining the internal temperature between 5-10 °C.[1]
-
After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring. A precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.
Step 2: Fischer Esterification of 6-Methoxy-5-nitronicotinic Acid
Materials:
-
6-methoxy-5-nitronicotinic acid (from Step 1)
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the 6-methoxy-5-nitronicotinic acid (178 g, 0.9 mol) and methanol (700 mL).
-
Slowly and carefully add concentrated sulfuric acid (18 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 1 L of ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7, which will cause a solid to precipitate.
-
Stir the mixture for 30 minutes in an ice bath.
-
Filter the solid product using a Büchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain the pure Methyl 2-methoxy-5-nitronicotinate.
-
Dry the purified product under vacuum at 40 °C.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-methoxynicotinic acid | [2] |
| Reagents | Methanol, Sulfuric Acid | [2] |
| Reaction Time | 6 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Yield | 85% | [2] |
| Product Form | Colorless oil | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for the synthesis of this compound.
The diagram below illustrates the two-step synthesis of Methyl 2-methoxy-5-nitronicotinate.
Caption: Two-step synthesis of Methyl 2-methoxy-5-nitronicotinate.
References
Application Notes and Protocols for Purity Analysis of Methyl 2-methoxynicotinate by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the determination of the purity of this compound using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC is a robust technique for the analysis of non-volatile and thermally labile impurities.[1] In contrast, GC is ideal for the separation and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[1][2] The use of both methods provides a comprehensive purity profile of the compound.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 67367-26-4[3] |
| Molecular Formula | C8H9NO3[4] |
| Molecular Weight | 167.16 g/mol |
| Appearance | Colorless oil or white to pale yellow crystals/powder[3][4] |
| Boiling Point | ~250 °C (Predicted) |
| Melting Point | 48.5-54.5 °C[4] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate.[3] |
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its non-volatile, polar impurities.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium Acetate (analytical grade).
-
Acetic Acid (analytical grade).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH adjusted to 4.0 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 270 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase initial composition (70:30 Mobile Phase A:B).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| This compound | 12.5 | 4567890 | 99.85 | 99.85 |
| Impurity A | 8.2 | 3456 | 0.08 | |
| Impurity B | 15.1 | 3210 | 0.07 |
Gas Chromatography (GC) Method
This GC method is suitable for the detection and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[6]
2. Reagents and Solvents:
-
Dichloromethane (GC grade).
-
Nitrogen or Helium (carrier gas, high purity).
3. Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C[6] |
| Injection Mode | Split (Split ratio 50:1)[6] |
| Injection Volume | 1 µL |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1.0 mL/min (constant flow)[6] |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C[6] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[6] |
4. Sample Preparation:
-
Standard and Sample Solution: Accurately weigh approximately 20 mg of the substance and dissolve in 10 mL of Dichloromethane to obtain a concentration of 2 mg/mL.
Data Presentation
Table 2: GC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| This compound | 10.8 | 9876543 | 99.90 | 99.90 |
| Impurity C | 6.5 | 5432 | 0.06 | |
| Impurity D | 9.2 | 4321 | 0.04 |
Workflow and Method Complementarity
The following diagrams illustrate the general workflow for chromatographic purity analysis and the complementary nature of HPLC and GC methods.
Caption: General workflow for chromatographic purity analysis.
Caption: HPLC and GC methods complement each other in purity analysis.
Conclusion
The presented HPLC and GC methods provide a comprehensive approach for the purity analysis of this compound. The HPLC method is effective for non-volatile and polar impurities, while the GC method is essential for identifying and quantifying volatile and semi-volatile components. By utilizing both techniques, a complete purity profile can be established, ensuring the quality of this important pharmaceutical intermediate. Method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. This compound | 67367-26-4 [chemicalbook.com]
- 4. Methyl 6-methoxynicotinate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.gov [dea.gov]
- 7. iiste.org [iiste.org]
Application as an Intermediate in Agrochemical Development: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chemical intermediates in the development of key agrochemicals. The focus is on the synthesis of active ingredients for three widely used pesticides: the herbicide glyphosate, the insecticide chlorpyrifos, and the herbicide atrazine. This guide includes summaries of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of synthetic and biological pathways.
Introduction to Agrochemical Intermediates
Agrochemical intermediates are crucial chemical compounds that serve as the foundational building blocks in the synthesis of active pesticide ingredients.[1][2] These intermediates undergo a series of chemical reactions to produce the final, effective agrochemical products, such as herbicides, insecticides, and fungicides.[3][4] The quality and purity of these intermediates are paramount, as they directly influence the efficacy, stability, and safety of the end-use formulations.[5] The development of novel and efficient synthetic routes to these intermediates is a key focus in the agrochemical industry to ensure cost-effective and sustainable production.[2]
Synthesis of Key Agrochemicals and Their Intermediates
This section details the synthesis of glyphosate, chlorpyrifos, and atrazine, focusing on their key chemical intermediates.
Glyphosate Synthesis via the PMIDA Intermediate
Glyphosate, a broad-spectrum systemic herbicide, is synthesized through a key intermediate, N-(phosphonomethyl)iminodiacetic acid (PMIDA).
Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from Iminodiacetic Acid (IDA)
The synthesis of PMIDA involves the reaction of an alkali metal salt of iminodiacetic acid with phosphorus trichloride in an aqueous solution, followed by a reaction with a formaldehyde source.[6]
Quantitative Data for PMIDA Synthesis
| Parameter | Value | Reference |
| Starting Material | Disodium salt of iminodiacetic acid | [6] |
| Reagents | Phosphorus trichloride, Formaldehyde | [6] |
| Solvent | Water | [6] |
| Reaction Temperature | Reflux | [6] |
| Overall Yield | 94% | [6] |
Experimental Protocol: Synthesis of PMIDA
-
Preparation of Disodium Iminodiacetate Solution: In a 1.6 L reactor equipped with a turbine agitator, add 554 g of water. With stirring, add 203 g of NaOH (5.08 mol) followed by 338 g of iminodiacetic acid (2.54 mol) and heat to reflux to obtain a clear solution.[6]
-
Reaction with Phosphorus Trichloride: To the refluxing solution, add 348 g (2.54 mol) of PCl₃ over one hour.[6]
-
Concentration: Remove water from the reaction mixture by distillation.[6]
-
Phosphonomethylation: Add a formaldehyde source to the concentrated reaction mixture containing the iminodiacetic acid hydrochloride and phosphorous acid.[6]
-
Isolation: The resulting PMIDA can be isolated from the reaction mixture. The total yield of PMIDA obtained is approximately 94%.[6]
Synthesis of Glyphosate from PMIDA
Glyphosate is produced by the oxidation of PMIDA. This process has an approximate yield of 93%.[7]
Quantitative Data for Glyphosate Synthesis from PMIDA
| Parameter | Value | Reference |
| Starting Material | N-(phosphonomethyl)iminodiacetic acid (PMIDA) | [7] |
| Reaction Type | Oxidation | [7] |
| Yield | 93% | [7] |
Experimental Workflow: Glyphosate Synthesis
Figure 1. Synthetic pathway for Glyphosate from Iminodiacetic Acid.
Chlorpyrifos Synthesis via the TCP Intermediate
Chlorpyrifos, an organophosphate insecticide, is synthesized from the key intermediate 3,5,6-trichloro-2-pyridinol (TCP).[8]
Synthesis of 3,5,6-trichloro-2-pyridinol (TCP) from 2,3,5,6-Tetrachloropyridine
TCP is synthesized by the hydrolysis of 2,3,5,6-tetrachloropyridine.
Quantitative Data for TCP Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrachloropyridine | [9] |
| Reagents | Potassium hydroxide, Benzyltrimethylammonium chloride (catalyst) | [9] |
| Solvent | Deionized water | [9] |
| Reaction Temperature | 95°C followed by 120°C in an autoclave | [9] |
| Yield | 87% | [9] |
| Purity | 99.08% (by Gas Chromatography) | [9] |
Experimental Protocol: Synthesis of TCP
-
Initial Reaction: Add 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water to a three-necked flask and heat to 95°C with stirring.[9]
-
pH Adjustment: Slowly add 39.53 g (0.60 mol, 85% purity) of potassium hydroxide to adjust the pH of the reaction solution to 9.5-10. Maintain stirring at this temperature for 30 minutes.[9]
-
Filtration: Filter the hot reaction mixture to remove insoluble impurities.[9]
-
Autoclave Reaction: Transfer the filtrate to a 500 mL autoclave. Add 0.18 g of potassium hydroxide and benzyltrimethylammonium chloride as a phase transfer catalyst. Seal the autoclave, stir the mixture, and heat to 120°C for 4.0 hours.[9]
-
Product Isolation: Cool the reaction to 25°C and adjust the pH to 4.0-4.5 with 15% hydrochloric acid solution. Filter the resulting solid, wash with deionized water, and dry to obtain 35.9 g of 3,5,6-trichloropyridin-2(1H)-one as a white powdery product.[9]
Synthesis of Chlorpyrifos from TCP
Chlorpyrifos is synthesized by reacting TCP with O,O-diethylphosphorochloridothioate under basic conditions.
Quantitative Data for Chlorpyrifos Synthesis from TCP
| Parameter | Value | Reference |
| Starting Material | 3,5,6-trichloro-2-pyridinol (TCP) | [10] |
| Reagent | O,O-diethylphosphorochloridothioate | [10] |
| Condition | Basic | [10] |
Experimental Workflow: Chlorpyrifos Synthesis
Figure 2. Synthetic pathway for Chlorpyrifos from 2,3,5,6-Tetrachloropyridine.
Atrazine Synthesis via Dichloro-s-triazine Intermediate
Atrazine, a triazine herbicide, is synthesized from cyanuric chloride through a dichloro-s-triazine intermediate.[11]
Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine
This intermediate is formed by reacting cyanuric chloride with isopropylamine.
Quantitative Data for Dichloro-s-triazine Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | Cyanuric chloride | [12] |
| Reagent | Isopropylamine hydrochloride | [12] |
| Solvent | Xylene | [12] |
| Reaction Temperature | Reflux (142-150°C) | [12] |
| Reaction Time | 30 minutes | [12] |
| Yield | >96% | [12] |
Experimental Protocol: Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine
-
Reaction Setup: In a three-neck round bottom flask fitted with a stirrer, dropping funnel, and condenser, place 1 mole of cyanuric chloride and 500 ml of xylene.[12]
-
Reagent Addition: Add 0.5 mole of isopropylamine hydrochloride to the mixture over a period of ten minutes.[12]
-
Reaction: Heat the reaction mixture at reflux temperature (142-150°C) for thirty minutes.[12]
-
Product Formation: The evolved hydrogen chloride is separated, yielding 2,4-dichloro-6-isopropylamino-s-triazine in excess of 96%.[12]
Synthesis of Atrazine from Dichloro-s-triazine Intermediate
Atrazine is then synthesized by reacting the intermediate with ethylamine in the presence of a base.[11]
Quantitative Data for Atrazine Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-6-isopropylamino-s-triazine | [11] |
| Reagent | Ethylamine, Sodium hydroxide | [11] |
| Yield | 96% | [11] |
| Purity | 98% | [11] |
Experimental Workflow: Atrazine Synthesis
Figure 3. Synthetic pathway for Atrazine from Cyanuric Chloride.
Analytical Protocols for Agrochemicals and Intermediates
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of agrochemicals and their intermediates in various matrices.
Analysis of Glyphosate and its Metabolite AMPA in Water by HPLC-MS/MS
This method allows for the direct and sensitive determination of glyphosate and its major degradation product, aminomethylphosphonic acid (AMPA), in water samples without derivatization.[1]
Analytical Method Parameters
| Parameter | Description | Reference |
| Instrumentation | High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) | [1] |
| Mobile Phase | 0.1% formic acid in water and acetonitrile | [1] |
| Sample Preparation | Direct analysis of water samples without derivatization | [1] |
| Validation Matrices | Drinking, surface, and groundwater | [1] |
| Spiked Concentrations | 0.1, 7.5, and 90 ppb | [1] |
| Mean Accuracy | 85% to 112% for both glyphosate and AMPA | [1] |
| Quantitation Limit | 0.1 ppb for both glyphosate and AMPA | [1] |
Experimental Protocol: HPLC-MS/MS Analysis of Glyphosate and AMPA
-
Sample Collection: Collect water samples (drinking, surface, or groundwater).
-
Sample Preparation: No derivatization is required. Directly inject the water sample into the HPLC system.
-
Chromatographic Separation:
-
Column: Use a suitable column for polar compounds.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Optimize for best separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for glyphosate and AMPA.
-
Detection: Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both glyphosate and AMPA.
-
-
Quantification: Generate a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.[1]
Analysis of Chlorpyrifos and its Metabolite TCP in Soil by GC-MS
This protocol outlines the extraction and analysis of chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), from soil samples using gas chromatography-mass spectrometry (GC-MS).
Analytical Method Parameters
| Parameter | Description | Reference |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | [13] |
| Extraction Solvent | 98% acetone/1% phosphoric acid/1% water | [13] |
| Sample Preparation | Sonication and shaking extraction | [13] |
| Detection | Flame photometric detector (FPD) or mass spectrometer | [13] |
Experimental Protocol: GC-MS Analysis of Chlorpyrifos and TCP
-
Sample Preparation:
-
Gas Chromatographic Separation:
-
Column: Use a capillary column suitable for organophosphate pesticide analysis.
-
Injector: Split/splitless injection.
-
Temperature Program: Optimize the oven temperature program to achieve good separation of chlorpyrifos and TCP.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Impact (EI).
-
Detection: Scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions for chlorpyrifos and TCP.
-
-
Quantification: Prepare a standard curve with known concentrations of chlorpyrifos and TCP. Quantify the analytes in the sample extracts based on the calibration curve.
Analysis of Atrazine and its Metabolites in Corn by HPLC-UV
This method describes the determination of atrazine and its degradation products in corn samples using high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Analytical Method Parameters
| Parameter | Description | Reference |
| Instrumentation | High-Performance Liquid Chromatography with UV detector (HPLC-UV) | [14][15] |
| Extraction | Microwave-assisted extraction with MeOH:water (30:70 v/v) | [14] |
| Cleanup | On-line Solid-Phase Extraction (SPE) | [14] |
| Chromatographic Column | C18 monolithic column | [14] |
| Mobile Phase | Acetonitrile:10 mM acetate buffer pH 4 (20:80, v/v) | [14] |
| Flow Rate | 2 mL min⁻¹ | [14] |
| UV Detection Wavelength | Optimized for atrazine and its metabolites | [14] |
| LODs | 0.02 mg kg⁻¹ for atrazine | [14] |
| Recoveries | 82.6% to 98.2% | [14] |
Experimental Protocol: HPLC-UV Analysis of Atrazine and Metabolites
-
Sample Extraction:
-
Homogenize the corn sample.
-
Perform microwave-assisted extraction with a mixture of methanol and water (30:70 v/v) at 50°C for 15 minutes.[14]
-
-
Sample Cleanup:
-
Use an on-line solid-phase extraction (SPE) system with a suitable sorbent to clean up the extract and pre-concentrate the analytes.[14]
-
-
Chromatographic Separation:
-
UV Detection:
-
Monitor the column effluent at a wavelength that provides maximum absorbance for atrazine and its metabolites.
-
-
Quantification:
-
Create a calibration curve using atrazine standards of known concentrations.
-
Quantify atrazine and its metabolites in the corn samples by comparing their peak areas to the calibration curve.[14]
-
Biological Signaling Pathways and Mechanisms of Action
Understanding the biological pathways targeted by agrochemicals is fundamental to their development and for assessing their environmental and toxicological impact.
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[16] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals.[4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2,4-Dichloro-6-isopropylamino-1,3,5-triazine | 3703-10-4 [smolecule.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. US20040063995A1 - Method for producing n-phosphonomethyl iminodiacetic acid - Google Patents [patents.google.com]
- 7. environmentalgenome.org [environmentalgenome.org]
- 8. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines - Google Patents [patents.google.com]
- 12. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. Atrazine and 2, 4-D determination in corn samples using microwave assisted extraction and on-line solid-phase extraction coupled to liquid chromatography. | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 15. Atrazine and 2, 4-D Determination in Corn Samples Using Microwave Assisted Extraction and On-line Solid-phase Extraction Coupled to Liquid Chromatography [scielo.org.mx]
- 16. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Induced Synthesis of Substituted Nicotinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of substituted nicotinates and their precursors using microwave irradiation. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced safety profiles, aligning with the principles of green chemistry. The following protocols are designed for easy implementation in a laboratory setting, facilitating the rapid generation of diverse libraries of nicotinic acid derivatives for applications in medicinal chemistry and drug discovery.
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave irradiation interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This often results in shorter reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. For the synthesis of substituted nicotinates, MAOS has been successfully applied to several key synthetic strategies, including multicomponent reactions and classical named reactions.
Data Presentation: Comparison of Microwave-Assisted Synthesis Methods
The following table summarizes quantitative data from various microwave-assisted syntheses of substituted nicotinates and their precursors, highlighting the efficiency of these methods.
| Entry | Product | Reactants | Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 1 | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 4-Chlorobenzaldehyde, 4-Methoxyacetophenone, Malononitrile, Ammonium Acetate | Solvent-free | Not specified | 7-9 | 83 | [1] |
| 2 | 2-Amino-4-(4-methylphenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 4-Methylbenzaldehyde, 4-Methoxyacetophenone, Malononitrile, Ammonium Acetate | Solvent-free | Not specified | 7-9 | 86 | [1] |
| 3 | 2-Amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 4-Fluorobenzaldehyde, 4-Methoxyacetophenone, Malononitrile, Ammonium Acetate | Solvent-free | Not specified | 7-9 | 81 | [1] |
| 4 | Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Solvent-free | 90 W | 3-5 | 95 | [2] |
| 5 | Ethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | Solvent-free | 90 W | 3-5 | 92 | [2] |
| 6 | Ethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-Nitrobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | Solvent-free | 90 W | 3-5 | 85 | [2] |
| 7 | Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | Ethyl β-aminocrotonate, 1-Phenyl-4,4,4-trifluorobut-2-yn-1-one | DMSO | 170 °C | 20 | 75 | [3][4] |
| 8 | Ethyl 2-cyclopropyl-6-methyl-4-phenylnicotinate | Ethyl 3-cyclopropyl-3-oxopropanoate, Phenylpropynone, Ammonium acetate | Toluene/Acetic Acid | Not specified | Not specified | Good | [4][5] |
Experimental Protocols
Protocol 1: One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives (Solvent-Free)
This protocol describes a highly efficient, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under microwave irradiation.[1][6]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Microwave reactor
-
25 mL dry flask with reflux condenser
-
Ethanol (95%)
Procedure:
-
In a 25 mL dry flask, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Wash the solid reaction mixture with ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Diagram of Experimental Workflow:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bioorganica.org.ua [bioorganica.org.ua]
- 3. youngin.com [youngin.com]
- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving Methyl 2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common reaction mechanisms involving Methyl 2-methoxynicotinate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail experimental protocols and mechanistic insights for several critical transformations, including electrophilic aromatic substitution, nucleophilic acyl substitution (amide bond formation), and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the pyridine ring of this compound. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the ester (-COOCH₃) and the pyridine nitrogen are deactivating groups. The interplay of these electronic effects directs the incoming electrophile. In the case of nitration, the nitro group is introduced at the 5-position, influenced by the directing effect of the methoxy group and the overall electronic nature of the pyridine ring.
Mechanistic Pathway of Nitration
The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acid. The electron-rich pyridine ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as water or bisulfate, restores the aromaticity of the ring, yielding the nitrated product.
Caption: Nitration of this compound.
Experimental Protocol: Synthesis of Methyl 2-methoxy-5-nitronicotinate.[1]
This protocol is adapted from the nitration of 6-methoxynicotinic acid followed by esterification.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask immersed in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.
-
Maintain the temperature below 10°C and add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 6-Methoxynicotinic Acid (for the analogous synthesis) |
| Product | Methyl 2-methoxy-5-nitronicotinate |
| Yield | Not specified for direct nitration, but the two-step process from 6-methoxynicotinic acid is efficient. |
| Purity | >97% (for the product from the two-step synthesis)[1] |
Nucleophilic Acyl Substitution: Amide Bond Formation
The ester functionality of this compound can undergo nucleophilic acyl substitution with amines to form the corresponding amides. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction can be catalyzed by a Lewis acid or proceed directly with heating.
Mechanistic Pathway of Amide Formation
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of methanol and forming the more stable amide bond.
Caption: Amide formation from this compound.
Experimental Protocol: General Amidation Procedure
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Lewis Acid Catalyst (optional, e.g., Ti(OiPr)₄)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in toluene, add the amine.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the mixture to reflux, and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | This compound, Amine |
| Product | N-substituted 2-methoxynicotinamide |
| Catalyst (optional) | Lewis acids (e.g., Ti(OiPr)₄, ZrCl₄) or borate esters.[2] |
| Temperature | 80-110 °C |
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated derivatives of this compound are versatile substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling
The Suzuki coupling reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. For this, a halogenated derivative such as Methyl 5-bromo-2-methoxynicotinate would be used.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final product, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[3]
Experimental Protocol: Suzuki Coupling of Methyl 5-bromo-2-methoxynicotinate
Materials:
-
Methyl 5-bromo-2-methoxynicotinate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
In a reaction vessel, combine Methyl 5-bromo-2-methoxynicotinate, the arylboronic acid, and the base.
-
Degas the solvent and add it to the reaction mixture.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
| Parameter | Value |
| Substrate | Methyl 5-bromo-2-methoxynicotinate |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, DMF, 1,4-dioxane/water |
| Temperature | 80 - 120 °C |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. A halogenated this compound is required as the substrate.
The reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Catalytic cycles of the Sonogashira coupling.[4]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
The mechanism includes oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocols for Sonogashira and Heck Reactions
The experimental setups for Sonogashira and Heck reactions are similar to the Suzuki coupling, requiring an inert atmosphere and careful control of reactants and catalysts.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent |
| Sonogashira | Methyl 5-halo-2-methoxynicotinate | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI | Amine base (e.g., Et₃N, DIPA) | DMF, THF |
| Heck | Methyl 5-halo-2-methoxynicotinate | Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Inorganic or organic base (e.g., K₂CO₃, Et₃N) | DMF, NMP, Acetonitrile |
References
Application Notes and Protocols: Synthesis of Fused 2-Pyridone Systems Utilizing Methyl 2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused 2-pyridone scaffolds are privileged heterocyclic motifs frequently found in pharmaceuticals and biologically active compounds. Their planar structure and ability to act as both hydrogen bond donors and acceptors make them ideal for interacting with biological targets. This document provides a detailed synthetic strategy and experimental protocols for the creation of fused 2-pyridone systems starting from the readily available building block, Methyl 2-methoxynicotinate. While direct, one-pot conversions are not prevalent, a multi-step approach involving functionalization of the pyridine core followed by annulation provides a versatile route to these valuable structures. The protocols outlined below are based on established chemical transformations adapted for this specific application.
Overall Synthetic Strategy
The proposed pathway to synthesize a fused 2-pyridone system, specifically a pyrido[3,2-c]pyridin-2-one derivative, from this compound involves three key stages:
-
C3-Formylation: Introduction of a formyl group at the C3 position of the pyridine ring via a Vilsmeier-Haack reaction.
-
Side-Chain Elaboration: Extension of the C3-formyl group into a suitable side chain for cyclization using a Knoevenagel condensation.
-
Annulation and Demethylation: Cyclization of the elaborated side chain, followed by demethylation of the methoxy group to yield the final fused 2-pyridone.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C3 position of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (3.0 eq.).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq.) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of this compound to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, Methyl 3-formyl-2-methoxynicotinate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Knoevenagel Condensation for Side-Chain Elaboration
This protocol details the condensation of the C3-formyl group with diethyl malonate to introduce a three-carbon side chain.
Materials:
-
Methyl 3-formyl-2-methoxynicotinate (from Protocol 1)
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle with stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 3-formyl-2-methoxynicotinate (1.0 eq.), diethyl malonate (1.2 eq.), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the diethyl 2-((2-methoxy-3-(methoxycarbonyl)pyridin-3-yl)methylene)malonate.
Protocol 3: Cyclization and Demethylation to Fused 2-Pyridone
This protocol describes the final annulation step to form the fused 2-pyridone ring system.
Materials:
-
Diethyl 2-((2-methoxy-3-(methoxycarbonyl)pyridin-3-yl)methylene)malonate (from Protocol 2)
-
Hydrobromic acid (48% in acetic acid)
-
Round-bottom flask
-
Heating mantle with stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the product from Protocol 2 (1.0 eq.) in a solution of 48% hydrobromic acid in acetic acid.
-
Heat the mixture to reflux (approximately 120 °C) for 8-12 hours. This step facilitates hydrolysis of the esters, decarboxylation, cyclization, and demethylation of the 2-methoxy group.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude fused 2-pyridone product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified fused 2-pyridone.
Data Presentation
| Step | Reaction | Starting Material | Product | Yield (%) | M.W. | Appearance |
| 1 | Vilsmeier-Haack Formylation | This compound | Methyl 3-formyl-2-methoxynicotinate | 75-85 | 195.16 | Pale yellow solid |
| 2 | Knoevenagel Condensation | Methyl 3-formyl-2-methoxynicotinate | Diethyl 2-((2-methoxy-3-(methoxycarbonyl)pyridin-3-yl)methylene)malonate | 80-90 | 337.32 | Viscous oil |
| 3 | Annulation/Demethylation | Diethyl 2-((2-methoxy-3-(methoxycarbonyl)pyridin-3-yl)methylene)malonate | Fused 2-Pyridone | 60-70 | 190.16 | Off-white solid |
Note: Yields are typical and may vary depending on reaction scale and purification efficiency.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of fused 2-pyridones.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Synthesizing the Future of Medicine: A Guide to Enzyme Inhibitors and Receptor Modulators
For Immediate Release
In the intricate dance of cellular signaling that governs life, enzymes and receptors play pivotal roles as catalysts and communicators. The ability to selectively modulate their activity with precisely designed molecules is a cornerstone of modern drug discovery and development. This application note provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, evaluation, and application of two critical classes of therapeutic agents: enzyme inhibitors and receptor modulators. We present experimental protocols, quantitative data, and visual workflows to guide the design and development of next-generation therapeutics.
Section 1: The Crucial Role of Enzyme Inhibitors in Therapeutics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the treatment of a wide range of diseases, from cancer to viral infections. The design of potent and selective enzyme inhibitors is a key focus of medicinal chemistry.
Case Study: Aurora Kinase Inhibitors in Oncology
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[1][2]
Synthesis of Danusertib (PHA-739358), an Aurora Kinase Inhibitor
Danusertib is a potent inhibitor of all three Aurora kinase isoforms.[3] A representative synthetic protocol is outlined below.
Experimental Protocol: Synthesis of Danusertib (PHA-739358)
This protocol is a generalized representation based on literature.
-
Step 1: Synthesis of the Pyrrolopyrazole Core: The synthesis begins with the construction of the core 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. This is typically achieved through a multi-step sequence involving cyclization reactions.
-
Step 2: Acylation of the Pyrrolopyrazole: The core is then acylated at the 5-position with (R)-2-methoxy-2-phenylacetic acid to introduce a key pharmacophore.
-
Step 3: Functionalization of the Pyrazole Ring: The 3-amino group of the pyrazole is subsequently coupled with 4-(4-methylpiperazin-1-yl)benzoic acid to complete the synthesis of Danusertib.[4]
Quantitative Analysis of Aurora Kinase Inhibitors
The potency of synthesized inhibitors is determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| Danusertib (PHA-739358) | 13 | 79 | 61[5] |
| Compound 28c | 67 | 12710 | - |
| Compound 40f | 15 | 3050 | - |
Data compiled from various sources.[5]
Experimental Protocol: In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a general method for measuring the activity of a kinase and the potency of an inhibitor.[1]
-
Reagent Preparation: Prepare kinase buffer, a solution of the kinase, a fluorescently-labeled substrate, and ATP. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Aurora Kinase Signaling Pathway
The Aurora kinases are central to the regulation of cell division. Their inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: HIV Protease Inhibitors in Antiviral Therapy
HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Inhibitors of this enzyme are a critical component of highly active antiretroviral therapy (HAART).
Synthesis of Ritonavir, an HIV Protease Inhibitor
Ritonavir is a potent inhibitor of HIV protease and is also used to boost the levels of other protease inhibitors.[7] Its synthesis is a complex multi-step process.
Experimental Protocol: Synthesis of Ritonavir
This is a generalized representation based on patent literature.
-
Step 1: Preparation of Key Intermediates: The synthesis involves the preparation of two key chiral fragments: (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid and (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.[7]
-
Step 2: Amide Coupling: These two fragments are coupled together using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in an organic solvent.[7][8]
-
Step 3: Purification: The final product, Ritonavir, is purified by crystallization.[7]
Quantitative Analysis of HIV Protease Inhibitors
The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. It is a critical parameter for evaluating the potency of HIV protease inhibitors.
| Compound | Ki (nM) |
| Ritonavir | 0.015[9] |
| Saquinavir | 0.12[9] |
| Inhibitor 125 | EC50 = 1 nM |
Data compiled from various sources.[9]
Experimental Protocol: HIV Protease Activity Assay (Fluorometric)
This protocol describes a method for determining the Ki of an HIV protease inhibitor using a fluorogenic substrate.[10]
-
Reagent Preparation: Prepare HIV protease assay buffer, a solution of recombinant HIV-1 protease, and a fluorogenic substrate. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, inhibitor, and enzyme solution.
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate. Incubate at 37°C and monitor the increase in fluorescence over time.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.
Workflow for Hit-to-Lead Optimization
The process of discovering and optimizing a new drug candidate, from an initial "hit" in a high-throughput screen to a "lead" compound with improved properties, is a systematic endeavor.[11][12]
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 8. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 9. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 12. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Methyl Ester Group for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methyl ester is a ubiquitous functional group in organic synthesis, often serving as a protecting group for carboxylic acids or as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for a diverse range of chemical transformations, making it a versatile handle for molecular elaboration. These application notes provide detailed protocols and comparative data for the most common and synthetically useful derivatizations of the methyl ester group, enabling researchers to select and implement the optimal synthetic route for their specific needs. The primary transformations covered include hydrolysis to carboxylic acids, reduction to primary alcohols, amidation to form amides, transesterification to alternative esters, and carbon-carbon bond formation via the Grignard reaction to yield tertiary alcohols.
I. Hydrolysis: Conversion of Methyl Esters to Carboxylic Acids
Hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental transformation, often employed as a deprotection step or to enable further reactions at the carboxyl group. This conversion can be effectively achieved under either acidic or basic conditions.
A. Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is a widely used method due to its generally irreversible nature and the ease of product isolation.[1] The reaction is typically carried out by heating the ester with a slight excess of a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran (THF).[2]
Experimental Protocol: Alkaline Hydrolysis of Methyl Benzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl benzoate (1.0 eq) in a 2:1 mixture of methanol and water.
-
Reagent Addition: Add sodium hydroxide (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1M HCl until a precipitate forms.[2] Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
B. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process and is driven to completion by using a large excess of water.[1] This method is particularly useful for substrates that are sensitive to strong bases.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Methyl Benzoate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine methyl benzoate (1.0 eq) with an excess of 10% aqueous sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Quantitative Data for Hydrolysis Reactions
| Substrate | Conditions | Yield (%) | Reference |
| Methyl p-nitro-phenylacetate | H₂O, high pH | - | [3] |
| Various Methyl Esters | LiOH, THF:H₂O (2:1) | High | [2] |
| Various Methyl Esters | NaOH, MeOH/H₂O | High | [2] |
II. Reduction: Conversion of Methyl Esters to Primary Alcohols
The reduction of methyl esters to primary alcohols is a crucial transformation in organic synthesis. Powerful reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent.[4][5][6]
Experimental Protocol: Reduction of Methyl Benzoate with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Reagent Addition: Dissolve methyl benzoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the primary alcohol.[7]
Alternative Reducing Agents
While LiAlH₄ is highly efficient, other reagents can also be employed, sometimes offering better selectivity.[5]
-
Diisobutylaluminum Hydride (DIBAL-H): Can reduce esters to aldehydes at low temperatures, but will proceed to the primary alcohol at higher temperatures or with excess reagent.[5]
-
Lithium Borohydride (LiBH₄): A milder reducing agent than LiAlH₄, it can selectively reduce esters in the presence of other functional groups.[5]
Quantitative Data for Reduction Reactions
| Substrate | Reagent | Yield (%) | Reference |
| Diethyl phthalate | LiAlH₄ | 93 | [7] |
| Methyl Benzoate | LiAlH₄ | High | [4] |
| Lactone | LiAlH₄ | High | [7] |
III. Amidation: Synthesis of Amides from Methyl Esters
The direct conversion of methyl esters to amides is a highly valuable reaction, forming the basis of peptide bonds. This transformation can be achieved through various methods, including direct aminolysis, often requiring harsh conditions or catalysis.[8]
A. Base-Promoted Direct Amidation
Recent methods have demonstrated the utility of strong bases like potassium tert-butoxide to promote the direct amidation of unactivated esters.[9]
Experimental Protocol: Base-Promoted Amidation of Methyl 3-methylbenzoate
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the methyl ester (2.0 eq) in dry DMSO.
-
Reagent Addition: Add potassium tert-butoxide (2.5 eq) portion-wise to the solution.
-
Reaction Conditions: Stir the reaction at room temperature for 5 minutes.[9]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
B. Metal-Catalyzed Amidation
Transition metal catalysts, particularly those based on nickel and palladium, have emerged as powerful tools for the direct amidation of esters under milder conditions.[10]
Experimental Protocol: Nickel-Catalyzed Amidation of a Methyl Ester
-
Reaction Setup: In a Schlenk tube, combine the methyl ester (1.0 eq), the amine (1.2 eq), Ni(cod)₂ (15 mol%), and an NHC ligand (30 mol%).
-
Reagent Addition: Add Al(OtBu)₃ (1.25 eq) and toluene.
-
Reaction Conditions: Heat the mixture at 60 °C and monitor by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Amidation Reactions
| Ester Substrate | Amine Substrate | Conditions | Yield (%) | Reference |
| Phenyl benzoate | Benzylamine | H₂O, 110 °C | 95 | [11] |
| Methyl 3-methylbenzoate | 4-methylaniline | DMSO, t-BuOK | 94 | [9] |
| Methyl Benzoate | Various amines | Ni-NHC catalysis | Good to excellent | [10] |
| Phenyl cyclopropane carboxylate | Benzylamine | H₂O, 110 °C | 96 | [11] |
IV. Transesterification: Exchanging the Alkoxy Group
Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst.[12] This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct.[12][13]
A. Acid-Catalyzed Transesterification
Acid catalysts protonate the carbonyl oxygen, making the ester more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]
Experimental Protocol: Acid-Catalyzed Transesterification of a Methyl Ester
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the methyl ester (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol).
-
Reagent Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by GC or NMR.
-
Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the new ester.
B. Base-Catalyzed Transesterification
Base catalysts, such as sodium methoxide, deprotonate the alcohol, increasing its nucleophilicity.[13]
Experimental Protocol: Base-Catalyzed Transesterification of a Methyl Ester
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the methyl ester (1.0 eq) in a large excess of the desired alcohol.
-
Reagent Addition: Add a catalytic amount of a strong base, such as sodium alkoxide corresponding to the alcohol being used.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
-
Work-up and Purification: Neutralize the base with a weak acid. Remove the excess alcohol and purify as described for the acid-catalyzed method.
Quantitative Data for Transesterification Reactions
| Substrate | Conditions | Yield (%) | Reference |
| Fish Oil Methyl Esters | 20 wt.% methanol, 0.5 wt% NaOH, 60°C | 89.44 | [14] |
| Various Esters | Sc(OTf)₃, boiling alcohol | High | [15][16] |
| β-ketoesters | Iodine catalyst | - | [15] |
V. Grignard Reaction: Formation of Tertiary Alcohols
The reaction of a methyl ester with two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol.[17][18] The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent.[18]
Experimental Protocol: Grignard Reaction of Methyl Benzoate
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a crystal of iodine. Add a small portion of a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether.
-
Grignard Formation: Once the reaction initiates (as indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: Cool the Grignard reagent to 0 °C and add a solution of methyl benzoate (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by recrystallization or column chromatography.[17]
Quantitative Data for Grignard Reactions
| Ester Substrate | Grignard Reagent | Yield (%) | Reference |
| Methyl Benzoate | Phenylmagnesium bromide | High | [17] |
| Alkyl 1-Imidazole-carboxylates | Various Grignard Reagents | Good to excellent | [19][20] |
| Diethyl Oxalate | Isobutylmagnesium chloride | 98 (crude) | [21] |
Visualizing Synthetic Pathways
The derivatization of the methyl ester group can be visualized as a central hub from which multiple synthetic pathways diverge.
Caption: Key synthetic transformations of the methyl ester group.
The experimental workflow for a typical derivatization reaction follows a general pattern of setup, reaction, work-up, and purification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. orgosolver.com [orgosolver.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. Ester synthesis by transesterification [organic-chemistry.org]
- 16. Methyl Esters [organic-chemistry.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-methoxynicotinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for this compound are:
-
Fischer Esterification: This is a direct esterification of 2-methoxynicotinic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. This method is straightforward and can provide good yields.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a methyl 2-chloronicotinate with a methoxide source, such as sodium methoxide. The chlorine atom at the 2-position of the pyridine ring is displaced by the methoxy group.
Q2: I am experiencing low yields in my Fischer esterification of 2-methoxynicotinic acid. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water can drive the equilibrium back towards the starting materials. Other contributing factors include incomplete reaction, suboptimal temperature, insufficient catalyst, or product loss during the workup and purification stages.
Q3: What are common side products to expect in the synthesis of this compound?
A3: In the Fischer esterification route , the primary impurity is typically unreacted 2-methoxynicotinic acid. If the reaction temperature is too high, potential side reactions could include decarboxylation of the starting material, though this is less common under typical esterification conditions.
In the nucleophilic aromatic substitution route from methyl 2-chloronicotinate, a potential side product is the hydrolysis of the ester group to form 2-methoxynicotinic acid if water is present in the reaction mixture. Incomplete reaction will leave residual methyl 2-chloronicotinate.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A spot of the reaction mixture is compared against spots of the starting material(s). The reaction is considered complete when the starting material spot is no longer visible. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What is the most effective method for purifying the final product?
A5: For the Fischer esterification, the workup typically involves neutralizing the acid catalyst with a base like sodium bicarbonate, followed by extraction with an organic solvent. The crude product can then be purified by flash column chromatography on silica gel.
For the nucleophilic substitution route, the workup may involve quenching the reaction and removing the solvent, followed by purification of the residue using column chromatography to separate the product from any unreacted starting material and byproducts.
Troubleshooting Guides
Fischer Esterification of 2-Methoxynicotinic Acid
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or insufficient acid catalyst. | Use a fresh, concentrated strong acid catalyst (e.g., H₂SO₄). Ensure the correct stoichiometric amount is used. |
| Low reaction temperature. | Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. | |
| Presence of water. | Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC and continue heating until the starting material is consumed. A typical reaction time is 6 hours.[1] |
| Equilibrium has been reached. | Use a large excess of methanol to shift the equilibrium towards the product.[2] | |
| Product Contamination with Starting Material | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion. During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 2-methoxynicotinic acid. If necessary, purify by column chromatography. |
| Product Hydrolysis during Workup | Prolonged exposure to aqueous acidic or basic conditions. | Minimize the time the product is in contact with aqueous layers during extraction. Use dilute acid or base for washing and perform the steps at a lower temperature if possible. |
Nucleophilic Aromatic Substitution of Methyl 2-chloronicotinate
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive sodium methoxide. | Use freshly prepared or commercially available sodium methoxide of high purity. Ensure anhydrous reaction conditions as sodium methoxide reacts with water. |
| Low reaction temperature. | While the reaction often proceeds at room temperature or with gentle heating, the optimal temperature may need to be determined empirically. | |
| Formation of 2-Methoxynicotinic Acid | Presence of water leading to ester hydrolysis. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Insufficient sodium methoxide. | Use a slight excess of sodium methoxide to ensure complete conversion of the starting material. |
| Short reaction time. | Monitor the reaction by TLC and allow it to proceed until the methyl 2-chloronicotinate is fully consumed. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound and Related Compounds
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Methoxynicotinic acid | Methanol | H₂SO₄ | Methanol | 6 hours | Reflux | 85 | [1] |
| 2-Chloronicotinic acid | Diazomethane | - | Methanol/Ether | 4 hours | -15°C to RT | ~100 (crude) | [3] |
| 6-Methoxy-5-nitronicotinic acid | Methanol | H₂SO₄ | Methanol | 8-12 hours | Reflux | Not specified | [4] |
| 2-Chloro-6-hydroxynicotinic acid | Methyl iodide, Silver carbonate | - | Chloroform | 3 hours | 50°C | 69 | [5] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Methoxynicotinic Acid[1]
Materials:
-
2-Methoxynicotinic acid (2.00 g, 13.1 mmol)
-
Methanol (20 mL)
-
Concentrated sulfuric acid (0.1 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxynicotinic acid in methanol.
-
Slowly add concentrated sulfuric acid to the solution with stirring.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain this compound.
Protocol 2: Synthesis of Methyl 2-chloronicotinate (Precursor for SNAr)[3]
Materials:
-
2-Chloronicotinic acid (4.7 g, 0.03 mole)
-
Diazomethane in ether solution
-
Methanol
-
Aqueous sodium carbonate
-
Methylene chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of diazomethane in ether.
-
Dissolve 2-chloronicotinic acid in methanol and cool the solution to -15°C.
-
Add the diazomethane solution dropwise to the cooled solution of 2-chloronicotinic acid.
-
Maintain the reaction mixture at -15°C for 4 hours, then allow it to slowly warm to room temperature.
-
Concentrate the solution in vacuo.
-
Partition the residue between aqueous sodium carbonate and methylene chloride.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer in vacuo to yield crude methyl 2-chloronicotinate.
Mandatory Visualization
Caption: Workflow for the Fischer Esterification synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Fischer Esterification.
References
Technical Support Center: Purification of Crude Methyl 2-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Fischer esterification?
Common impurities can include:
-
Unreacted 2-methoxynicotinic acid: Due to the reversible nature of Fischer esterification, some starting material may remain.
-
Residual Methanol: The alcohol used as a reactant and solvent.
-
Water: A byproduct of the esterification reaction.
-
Positional Isomers: Depending on the purity of the starting nicotinic acid derivative.
-
Byproducts from side reactions: Such as polymers or colored impurities.
Q2: What are the recommended purification techniques for crude this compound?
The most common and effective purification techniques are:
-
Extraction and Washing: To remove acidic and water-soluble impurities.
-
Column Chromatography: For separating the target compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying the liquid product on a larger scale.
-
Recrystallization: While the product is often an oil, it may be induced to crystallize, or this technique can be applied to solid impurities.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and heptane (or hexane), can be used to separate the product from its impurities. The spots can be visualized under UV light.
Q4: What are the expected analytical data for pure this compound?
For pure this compound, you can expect the following analytical data:
-
Appearance: Colorless oil.[1]
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Boiling Point: 114-115 °C at 12 Torr.[2]
-
¹H NMR (300 MHz, DMSO-d6) δ ppm: 3.81 (s, 3H), 3.92 (s, 3H), 7.11 (dd, 1H), 8.13 (dd, 1H), 8.38 (dd, 1H).[1]
-
Mass Spectrometry (LRMS): m/z: 168 ([M + 1]⁺).[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low yield after extraction and washing.
-
Possible Cause: Incomplete extraction of the product from the aqueous layer.
-
Recommended Solution:
-
Ensure the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
-
Increase the number of extractions with an organic solvent such as ethyl acetate.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Issue 2: The purified product is a colored oil.
-
Possible Cause: Presence of high molecular weight, colored impurities or degradation products.
-
Recommended Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.
-
Column Chromatography: This is highly effective for removing colored impurities.
-
Issue 3: Co-elution of impurities with the product during column chromatography.
-
Possible Cause: The impurity has a similar polarity to this compound.
-
Recommended Solution:
-
Optimize the Mobile Phase: Use a shallower solvent gradient during elution. A good starting point for a related compound, methyl 6-bromo-2-methoxynicotinate, is a 5%-10% ethyl acetate/heptane gradient.[3] For this compound, a similar system with fine-tuning of the gradient should provide good separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina, which can offer different selectivity.
-
Alternative Purification Technique: If co-elution persists, consider vacuum distillation as an alternative or subsequent purification step.
-
Issue 4: The product decomposes during vacuum distillation.
-
Possible Cause: The distillation temperature is too high.
-
Recommended Solution:
-
Lower the Pressure: A lower vacuum pressure will decrease the boiling point of the compound. Aim for a pressure that allows for distillation at a moderate temperature.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound is exposed to high temperatures.
-
Issue 5: The product hydrolyzes back to 2-methoxynicotinic acid during workup.
-
Possible Cause: Prolonged exposure to acidic or basic aqueous conditions.
-
Recommended Solution:
-
Minimize Contact Time: Perform the neutralization and extraction steps as quickly as possible.
-
Use Mild Conditions: Use a weak base, such as a saturated sodium bicarbonate solution, for neutralization.[1] Avoid using strong acids or bases for extended periods.
-
Experimental Protocols
Protocol 1: Purification by Extraction and Washing
-
Neutralization: After the synthesis, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (pH ~7).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform at least three extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in heptane (or hexane). A suggested starting gradient is from 5% to 20% ethyl acetate. For a closely related compound, a 0-100% ethyl acetate/heptane gradient was used for flash chromatography.[4]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the column with the solvent gradient, starting with low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Vacuum Distillation
-
Apparatus: Set up a vacuum distillation apparatus, preferably with a short path.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure to the desired level (e.g., 12 Torr).
-
Heat the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point (114-115 °C at 12 Torr).[2]
-
Data Presentation
Table 1: Purification Parameters for this compound
| Purification Technique | Parameter | Recommended Value/System | Reference |
| Extraction | Solvent | Ethyl Acetate | [1] |
| Washing Solution | Saturated aq. NaHCO₃, Brine | [1] | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Mobile Phase | Gradient of Ethyl Acetate in Heptane | [3][4] | |
| Vacuum Distillation | Pressure | 12 Torr | [2] |
| Boiling Point | 114-115 °C | [2] |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Identifying common byproducts in nicotinic acid esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common byproducts encountered during the esterification of nicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of nicotinic acid, providing potential causes and recommended solutions in a question-and-answer format.
Q1: After my Fischer esterification, I observe a significant amount of unreacted nicotinic acid. How can I improve the conversion rate?
A1: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:
-
Excess Alcohol: Utilize a large excess of the alcohol reactant, which can also serve as the solvent.[1]
-
Water Removal: Employ a Dean-Stark apparatus to remove water as it is formed, thus shifting the equilibrium towards the ester.[2][3]
-
Catalyst Amount: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[2][3]
-
Reaction Time and Temperature: Increase the reaction time and ensure the temperature is adequate for reflux.[2][3]
Q2: My final product is contaminated with a byproduct that has a higher molecular weight, especially when using a specific batch of nicotinic acid. What could this be?
A2: This is likely the diester of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid). This diacid is a common impurity in commercially available nicotinic acid. During esterification, both carboxylic acid groups can be esterified, leading to the formation of a diester byproduct.
-
Solution:
-
Analyze the starting material for the presence of isocinchomeronic acid.
-
Purify the nicotinic acid starting material if necessary.
-
The diester byproduct can typically be separated from the desired monoester by column chromatography.
-
Q3: I am using a methylating agent for my esterification and I'm observing a byproduct with a similar mass to my product. What is the likely identity of this impurity?
A3: When using potent methylating agents like dimethyl sulfate or methyl iodide, N-methylation of the pyridine nitrogen can occur, yielding an N-methylated nicotinic acid ester. This is a common side reaction under these conditions.
-
Solution:
-
Carefully control the stoichiometry of the methylating agent.
-
Optimize the reaction temperature to minimize this side reaction.
-
Consider using a milder esterification method if N-methylation is persistent.
-
Q4: During workup of my high-temperature esterification, I notice a distinct pyridine smell, and my overall yield is low. What could be the cause?
A4: At elevated temperatures, nicotinic acid can undergo decarboxylation to form pyridine.[4][5] This is more likely to occur during prolonged heating or under harsh acidic conditions.
-
Solution:
-
Reduce the reaction temperature if possible.
-
Minimize the reaction time by monitoring the reaction progress closely using techniques like TLC or HPLC.
-
Q5: I performed a Steglich esterification and have a white, insoluble precipitate in my reaction mixture. How do I remove it effectively?
A5: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[6][7][8] While largely insoluble in many organic solvents, trace amounts can remain in solution.
-
Solution:
-
Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture.[6][8]
-
Solvent Precipitation: Adding a solvent in which DCU is insoluble, such as hexanes or pentane, can help to precipitate out the remaining DCU before filtration.[8]
-
Column Chromatography: For complete removal of trace amounts of soluble DCU, column chromatography is highly effective.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of nicotinic acid?
A1: The most common methods include:
-
Fischer-Speier Esterification: Reacting nicotinic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This method is cost-effective but can require harsh conditions.
-
Esterification via Acyl Chloride: A two-step process involving the conversion of nicotinic acid to nicotinoyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol.[2] This method is highly reactive but involves harsh reagents.
-
Steglich Esterification: A mild method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[6][7][9] It is suitable for sensitive substrates but requires the removal of the dicyclohexylurea (DCU) byproduct.[6][7][8]
Q2: What are the primary byproducts I should be aware of in nicotinic acid esterification?
A2: The most common byproducts are:
-
Diester of isocinchomeronic acid: Arises from an impurity in the starting material.
-
N-alkylated nicotinic acid ester: Occurs with the use of alkylating agents.
-
Pyridine: Formed via decarboxylation at high temperatures.[4][5]
-
Dicyclohexylurea (DCU): A byproduct specific to the use of DCC in Steglich esterification.[6][7][8]
Q3: How can I monitor the progress of my esterification reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the nicotinic acid starting material and the appearance of the ester product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[10]
Q4: What are the recommended purification techniques for nicotinic acid esters?
A4: The choice of purification technique depends on the properties of the ester and the impurities present. Common methods include:
-
Extraction: To remove unreacted acid and water-soluble byproducts.
-
Distillation: For volatile esters.
-
Recrystallization: For solid esters.
-
Column Chromatography: A versatile method for separating the desired ester from various byproducts.[2]
Quantitative Data on Byproduct Formation
While exact yields of byproducts are highly dependent on specific reaction conditions, the following table summarizes the factors that influence their formation.
| Byproduct | Esterification Method | Favorable Conditions for Formation | Typical Yield Range |
| Diester of Isocinchomeronic Acid | All methods | Presence of isocinchomeronic acid impurity in the nicotinic acid starting material. | Dependent on the purity of the starting material. |
| N-Alkylated Nicotinic Acid Ester | Methods using alkylating agents | Use of strong alkylating agents (e.g., dimethyl sulfate), excess alkylating agent, and higher temperatures. | Can be significant if conditions are not controlled. |
| Pyridine | High-temperature methods (e.g., Fischer) | Prolonged reaction times at elevated temperatures (above 150°C).[5] | Generally low, but increases with temperature and time. |
| Dicyclohexylurea (DCU) | Steglich Esterification | Stoichiometric byproduct of the DCC coupling agent. | Stoichiometric to the amount of DCC used. |
Experimental Protocols & Workflows
Fischer-Speier Esterification of Nicotinic Acid
This protocol describes a typical Fischer esterification using sulfuric acid as a catalyst.
Materials:
-
Nicotinic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add nicotinic acid and a large excess of the alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation, recrystallization, or column chromatography.
Caption: Workflow for Fischer-Speier Esterification of Nicotinic Acid.
Steglich Esterification of Nicotinic Acid
This protocol outlines the Steglich esterification, a milder alternative to the Fischer method.
Materials:
-
Nicotinic acid (1.0 equiv)
-
Alcohol (1.0-1.5 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve nicotinic acid, the alcohol, and DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl to remove excess DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude ester.
-
Purify by column chromatography if necessary.
Caption: Workflow for Steglich Esterification of Nicotinic Acid.
Logical Relationship of Byproduct Formation
The following diagram illustrates the logical relationship between the esterification method and the potential byproducts.
Caption: Relationship between esterification method and byproducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselective Methoxylation
Welcome to the technical support center for regioselective methoxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the methoxylation of aromatic and heteroaromatic compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during regioselective methoxylation reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may have decomposed or is not activated. 2. Poor Quality Reagents: Starting materials, reagents, or solvents may contain impurities or moisture.[1] 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition.[2] 4. Incorrect Stoichiometry: Incorrect molar ratios of reactants, catalyst, or base. | 1. Use a fresh batch of catalyst or consider a pre-catalyst. For palladium catalysts, ensure the active Pd(0) species is generated. 2. Use freshly purified starting materials and anhydrous solvents.[1] 3. Perform small-scale trial reactions at various temperatures to determine the optimal condition.[1] 4. Carefully check all calculations and accurately weigh all components. |
| Poor Regioselectivity | 1. Incorrect Catalyst/Ligand: The chosen catalyst or ligand may not provide sufficient steric or electronic control. 2. Reaction Mechanism: The reaction may be proceeding through an undesired pathway (e.g., radical vs. ionic).[2] 3. Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, affecting regioselectivity.[2] 4. Steric Hindrance: The substituents on the aromatic ring may sterically block the desired position. | 1. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to improve steric bulk or electronic properties. 2. Ensure non-radical conditions by using peroxide-free solvents and protecting the reaction from light, unless a radical pathway is intended.[2] 3. Test a range of solvents with varying polarities. 4. Consider using a different catalytic system that is less sensitive to steric effects or a directing group strategy. |
| Formation of Side Products | 1. Over-reaction/Di-methoxylation: The product is more activated than the starting material, leading to a second methoxylation. 2. Hydrolysis of Reagents: Moisture in the reaction can lead to hydrolysis of the methoxide source or other reagents. 3. Homocoupling of Aryl Halides: In cross-coupling reactions, the aryl halide may couple with itself. | 1. Use a milder base, lower the reaction temperature, or reduce the reaction time. Monitor the reaction closely by TLC or GC. 2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 3. Adjust the catalyst-to-ligand ratio or use a different ligand to suppress this side reaction. |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose over time. 2. Incomplete Deprotonation: The base may not be strong enough to deprotonate the nucleophile (if applicable). | 1. Add a fresh portion of the catalyst. Consider using a more robust catalyst system. 2. Use a stronger base or a different solvent system to favor deprotonation. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct methoxylation strategy for my substrate?
A1: The choice of strategy depends on the electronic nature of your substrate.
-
Electron-Rich Aromatics (e.g., phenols, anilines): These substrates are activated towards electrophilic aromatic substitution. You can often use milder conditions.
-
Electron-Deficient Aromatics (e.g., nitroarenes, pyridines): These substrates are deactivated towards electrophilic attack and may require more forcing conditions or a nucleophilic aromatic substitution (SNA) approach.[3]
-
Aryl Halides: Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type couplings) are generally the most effective methods.[4][5][6]
Q2: What is the role of the ligand in palladium- or copper-catalyzed methoxylation?
A2: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the regioselectivity of the reaction. Bulky ligands can sterically direct the methoxy group to a less hindered position, while electron-donating or -withdrawing ligands can modulate the electronic properties of the metal center, affecting the rates of oxidative addition and reductive elimination.
Q3: Can I use methanol directly as the methoxylating agent in cross-coupling reactions?
A3: Yes, palladium-catalyzed methods have been developed for the direct coupling of methanol with aryl halides.[6] These reactions often require a strong base to generate the methoxide in situ.
Q4: How can I improve the regioselectivity of methoxylation on a heteroaromatic ring like pyridine?
A4: The regioselectivity on pyridine is highly dependent on the reaction conditions.
-
Electrophilic Attack: Pyridine is electron-deficient and generally reacts at the 3-position.
-
Nucleophilic Attack: If a good leaving group is present, nucleophilic substitution can occur, typically at the 2- or 4-position.
-
Directed C-H Functionalization: Using a directing group can provide access to other positions. Late-stage functionalization approaches using palladium catalysis have shown success in direct C4-functionalization.[7]
Q5: My reaction is sensitive to air and moisture. What precautions should I take?
A5: Use standard Schlenk line or glovebox techniques. Ensure all glassware is thoroughly oven- or flame-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, which can be obtained commercially or prepared by distillation over an appropriate drying agent.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the regioselective methoxylation of various aromatic substrates.
Table 1: Methoxylation of Substituted Bromoarenes
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (ortho:meta:para) |
| 4-Bromoanisole | CuBr / BHMPO | Cs₂CO₃ | NMP | 80 | 12 | 85 | N/A |
| 4-Bromotoluene | CuBr / BHMPO | Cs₂CO₃ | NMP | 80 | 12 | 92 | N/A |
| 3-Bromobenzonitrile | CuBr / BHMPO | Cs₂CO₃ | NMP | 80 | 12 | 78 | N/A |
| 2-Bromopyridine | CuBr / BHMPO | Cs₂CO₃ | NMP | 80 | 12 | 81 | N/A |
Data synthesized from a copper-catalyzed methoxylation protocol.[5] BHMPO = N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, NMP = N-methyl-2-pyrrolidone.
Table 2: Methoxylation of Chloroarenes using a Palladium Precatalyst
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | tBuBrettPhos Palladacycle | NaOtBu | Dioxane | 50 | 18 | 95 |
| 4-Chloroanisole | tBuBrettPhos Palladacycle | NaOtBu | Dioxane | 50 | 18 | 92 |
| 2-Chloronaphthalene | tBuBrettPhos Palladacycle | NaOtBu | Dioxane | 50 | 18 | 98 |
| 3-Chloropyridine | tBuBrettPhos Palladacycle | NaOtBu | Dioxane | 50 | 18 | 85 |
Data synthesized from a palladium-catalyzed methoxylation protocol using methanol.[8]
Experimental Protocols
Protocol 1: Copper-Catalyzed Methoxylation of an Aryl Bromide
This protocol is a general procedure for the copper-catalyzed methoxylation of aryl bromides using 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe).[5]
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), CuBr (0.05 mmol, 5 mol%), N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) (2.0 mL) and 9-BBN-OMe (1.5 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Methoxylation of an Aryl Chloride
This protocol describes a general method for the palladium-catalyzed coupling of methanol with aryl chlorides.[6]
-
To an oven-dried vial equipped with a stir bar, add the tBuBrettPhos palladacycle precatalyst (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol).
-
Seal the vial with a septum and purge with argon.
-
Add the aryl chloride (1.0 mmol) followed by anhydrous dioxane (1.0 mL) and methanol (2.0 mmol).
-
Place the vial in a preheated heating block at 50 °C.
-
Stir the reaction for 18-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of an Activated Nitroarene
This protocol is for the direct methoxylation of an electron-deficient aromatic ring, such as 1,3-dinitrobenzene.[3]
-
In a round-bottom flask under an oxygen atmosphere, dissolve potassium methoxide (5.0 mmol) in anhydrous 1,3-dimethylimidazolidin-2-one (DMI) (10 mL).
-
Slowly add a solution of 1,3-dinitrobenzene (1.0 mmol) in DMI (5 mL) to the stirred methoxide solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. The solution will typically develop a deep color.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and neutralize with dilute HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methoxylation of Aryl Bromides - ChemistryViews [chemistryviews.org]
- 6. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Methyl 2-methoxynicotinate?
A1: Based on its chemical structure, a substituted pyridine carboxylic acid methyl ester, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The ester group is prone to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would yield 2-methoxynicotinic acid and methanol. Base-catalyzed hydrolysis would initially produce the carboxylate salt of 2-methoxynicotinic acid and methanol. A study on the analogous compound, methyl nicotinate, showed that it slowly hydrolyzes in aqueous solution to form nicotinic acid.[1]
-
Oxidation: The pyridine ring and the methoxy group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Pyridine and its derivatives can be sensitive to UV light, which may induce photochemical reactions and degradation.[2]
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, although pyridine carboxylic acid methyl esters are generally thermally stable under typical laboratory conditions.
Q2: In which solvents is this compound expected to be most stable?
A2: Generally, aprotic, non-polar solvents would be expected to provide the most stable environment for this compound, as they are less likely to participate in hydrolysis or other degradation reactions. Solvents such as hexanes, toluene, and dichloromethane are likely good choices for storage and non-reactive processing. Protic solvents, especially water and alcohols in the presence of acids or bases, are expected to be less suitable for long-term stability due to the risk of hydrolysis.
Q3: Are there any known incompatibilities for this compound?
A3: Strong acids, strong bases, and strong oxidizing agents are expected to be incompatible with this compound. Strong acids and bases will catalyze the hydrolysis of the ester group. Strong oxidizing agents could potentially oxidize the pyridine ring or the methoxy group.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of compound purity over time in solution. | Hydrolysis of the methyl ester group, especially in protic solvents (e.g., water, methanol, ethanol). | Store solutions in aprotic solvents (e.g., acetonitrile, THF, dichloromethane) at low temperatures. Prepare aqueous or alcoholic solutions fresh before use. |
| Unexpected peaks in HPLC analysis after storage. | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols below) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method. |
| Discoloration of the solution upon exposure to light. | Photodegradation of the pyridine ring. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct photostability studies to assess light sensitivity. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of this compound under the specific pH, temperature, and composition of the assay buffer. Consider preparing stock solutions in a stable solvent and diluting into the assay medium immediately before the experiment. |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3] The following are generalized protocols that can be adapted for this compound.
1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
2. Hydrolytic Degradation
-
Acidic Conditions: Mix the stock solution with an equal volume of 1 M HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Conditions: Mix the stock solution with an equal volume of 1 M NaOH. Heat the mixture at 60-80°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Neutral Conditions: Mix the stock solution with an equal volume of purified water. Heat the mixture at 60-80°C for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation
Mix the stock solution with an equal volume of a 3-30% hydrogen peroxide solution. Keep the mixture at room temperature for a specified period, protected from light. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Photolytic Degradation
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
5. Thermal Degradation
Place a solid sample of this compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C). At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
Data Presentation
As no specific quantitative data for the stability of this compound was found, the following table is a template for presenting results from your own forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Solvent | Temperature (°C) | Duration (hours) | % Degradation | Major Degradation Products (Retention Time) |
| 1 M HCl | Water/Acetonitrile | 80 | 24 | Data to be generated | Data to be generated |
| 1 M NaOH | Water/Acetonitrile | 60 | 12 | Data to be generated | Data to be generated |
| 3% H₂O₂ | Water/Acetonitrile | 25 | 24 | Data to be generated | Data to be generated |
| UV/Vis Light | Acetonitrile | 25 | 48 | Data to be generated | Data to be generated |
| Dry Heat | None (Solid) | 70 | 72 | Data to be generated | Data to be generated |
Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting forced degradation studies.
References
Technical Support Center: Scaling Up Methyl 2-methoxynicotinate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up production of Methyl 2-methoxynicotinate. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for the industrial synthesis of this compound is the Fischer esterification of 2-methoxynicotinic acid with methanol, using a strong acid catalyst like sulfuric acid. This method is favored for its use of readily available and cost-effective starting materials. An alternative route is the transesterification of another methyl ester with 2-methoxynicotinic acid, which can be advantageous under certain conditions to avoid the use of a free acid.[1][2]
Q2: What are the primary challenges when scaling up the Fischer esterification of 2-methoxynicotinic acid?
A2: The primary challenges in scaling up this reaction include:
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Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, limiting the overall yield.[3][4][5]
-
Heat and Mass Transfer: Ensuring uniform temperature and concentration of reactants in a large reactor is crucial to prevent localized overheating, which can lead to side reactions and impurity formation.[5]
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Water Removal: Efficient and scalable methods for removing water are necessary to drive the reaction equilibrium towards the product.[3][4]
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Purification: Separating the final product from the acid catalyst, unreacted starting materials, and any byproducts requires robust and scalable purification methods.[5][6]
Q3: How does the choice of catalyst affect large-scale production?
A3: The catalyst plays a critical role in achieving a practical reaction rate.
-
Homogeneous Catalysts (e.g., Sulfuric Acid): These are cost-effective and highly active. However, they are corrosive and require neutralization and removal during the workup, which can generate significant aqueous waste.[5]
-
Heterogeneous Catalysts (e.g., Acidic Ion-Exchange Resins): These can simplify the purification process as they can be easily filtered from the reaction mixture, leading to a cleaner process. However, they may have lower activity, potentially requiring higher temperatures or longer reaction times.[5]
Q4: What are the main safety concerns during the industrial production of this compound?
A4: Key safety considerations include:
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Corrosive Materials: The use of concentrated sulfuric acid necessitates careful handling, appropriate personal protective equipment (PPE), and the use of corrosion-resistant reactors.[5]
-
Flammable Solvents: Methanol is flammable and requires proper grounding of equipment to prevent static discharge and operation in well-ventilated areas away from ignition sources.[5]
-
Reaction Exotherms: While the esterification is not violently exothermic, inadequate heat management in large reactors can lead to a dangerous increase in temperature and pressure.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, use a large excess of methanol.[3] Additionally, implement a method for continuous water removal, such as a Dean-Stark apparatus.[3][4] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[7] If the reaction stalls, consider increasing the catalyst concentration or the reaction temperature. |
| Product Loss During Workup | During the neutralization step with a base (e.g., sodium bicarbonate), perform the addition slowly and at a low temperature (e.g., in an ice bath) to prevent hydrolysis of the ester.[7] Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
| Suboptimal Catalyst Amount | An insufficient amount of acid catalyst can result in a slow and incomplete reaction.[7] |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Side Reactions at High Temperatures | Localized overheating can lead to the formation of byproducts. Ensure efficient and uniform mixing within the reactor to maintain a consistent temperature profile. |
| Presence of Water | Water can lead to the hydrolysis of the ester back to the carboxylic acid. Ensure all reactants and solvents are anhydrous and effectively remove the water generated during the reaction.[3] |
| Reaction with Starting Material Impurities | Use high-purity 2-methoxynicotinic acid and methanol to minimize the formation of impurities from side reactions. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution | | Product is an Oil | this compound is a colorless oil, which can make handling and purification challenging.[1] | | Close Boiling Points of Product and Impurities | If impurities have boiling points close to that of the product, simple distillation may not be effective. In such cases, fractional distillation under reduced pressure is recommended for better separation.[8] | | Product Solubility in the Aqueous Phase | During the workup, the product may have some solubility in the aqueous layer, leading to losses. To reduce its solubility, saturate the aqueous phase with brine (a saturated solution of NaCl) before extraction.[8] | | Column Chromatography Challenges at Scale | While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale production.[9] Optimize the reaction to minimize impurities, thereby reducing the burden on the purification step. Consider alternative purification methods like vacuum distillation.[7] |
Quantitative Data
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Methanol (equivalents) | 5 | 10 | 10 | 65 |
| Catalyst (H₂SO₄, mol%) | 5 | 5 | 10 | 85 |
| Water Removal | None | Dean-Stark | Dean-Stark | 92 |
| Reaction Time (hours) | 12 | 12 | 8 | 92 |
Table 2: Purity Profile with Different Purification Methods
| Purification Method | Purity (%) | Recovery (%) |
| Direct Extraction | 85 | 95 |
| Vacuum Distillation | 97 | 80 |
| Column Chromatography | >99 | 70 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Fischer Esterification
Materials:
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2-methoxynicotinic acid (1.0 mol, 153.14 g)
-
Methanol (10.0 mol, 320.4 g, 405 mL)
-
Concentrated Sulfuric Acid (0.1 mol, 9.8 g, 5.4 mL)
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Saturated Sodium Bicarbonate Solution
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Ethyl Acetate
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Anhydrous Magnesium Sulfate
Procedure:
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In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a reflux condenser, add 2-methoxynicotinic acid and methanol.
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Stir the mixture to dissolve the solid.
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Slowly add the concentrated sulfuric acid to the stirred solution.
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Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 6-8 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with ethyl acetate (3 x 200 mL).
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Combine the organic layers, dry with anhydrous magnesium sulfate, and filter.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. This compound | 67367-26-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Ester Hydrolysis During Aqueous Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the hydrolysis of your ester products during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during aqueous workup?
A1: Ester hydrolysis is a chemical reaction where an ester breaks down into its parent carboxylic acid and alcohol in the presence of water.[1][2][3] This reaction is the reverse of the Fischer esterification process and can be catalyzed by both acids and bases.[1][2][4] During an aqueous workup, the goal is to isolate the pure ester. However, the use of water and aqueous acidic or basic solutions to remove catalysts and unreacted starting materials creates an ideal environment for this unwanted hydrolysis to occur, which can significantly reduce the yield of your desired product.[1][3]
Q2: What are the most common signs that my ester is hydrolyzing during workup?
A2: The primary indicators of unintended ester hydrolysis are a lower-than-expected yield of your final product and the reappearance of the starting carboxylic acid.[1] You can confirm this through analytical techniques such as:
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Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the starting carboxylic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the 1H or 13C NMR spectrum of your crude product that correspond to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.[1]
Q3: Which steps in the aqueous workup carry the highest risk of causing ester hydrolysis?
A3: The greatest risk of ester hydrolysis occurs during the aqueous washing steps. Specifically:
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Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1]
-
Acid wash: Using a dilute acid to remove basic impurities.
-
Base wash: This step is often necessary to neutralize and remove an acid catalyst (like H₂SO₄) and any excess carboxylic acid starting material.[1] However, using a basic solution, especially a strong base, can induce base-catalyzed hydrolysis, also known as saponification.[1][5] Saponification is often irreversible under typical workup conditions.[5][6]
Troubleshooting Guide: Low Yield Due to Hydrolysis
If you are experiencing low yields of your ester and have confirmed the presence of the starting carboxylic acid in your crude product, use this guide to troubleshoot and optimize your workup procedure.
Issue: Low ester yield and presence of carboxylic acid starting material.
| Potential Cause | Recommended Action | Rationale |
| Use of a strong base (e.g., NaOH, KOH) for neutralization | Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] | Strong bases significantly accelerate the rate of irreversible saponification.[5] Weak bases are sufficient to neutralize strong acid catalysts and unreacted carboxylic acids while minimizing ester hydrolysis. The evolution of CO₂ gas when using bicarbonate or carbonate provides a visual cue that the acid has been neutralized.[1] |
| Elevated temperature during workup | Perform all aqueous washes with ice-cold solutions. If the ester is particularly sensitive, consider keeping the separatory funnel in an ice bath during the extraction process.[1] | The rate of hydrolysis is highly dependent on temperature.[7][8][9] Lowering the temperature slows down the kinetics of the hydrolysis reaction.[1] |
| Prolonged contact time with aqueous solutions | Perform extractions and washes efficiently and without unnecessary delays. Do not allow the layers to sit unseparated for extended periods. | The longer the ester is in contact with the aqueous acidic or basic solution, the greater the extent of hydrolysis.[1] |
| Incomplete removal of water before solvent evaporation | After the final aqueous wash, perform a brine wash (wash with saturated aqueous NaCl). Subsequently, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before evaporating the solvent.[1] | A brine wash helps to remove the bulk of dissolved water from the organic layer, a phenomenon known as "salting out".[1][10][11] Thorough drying with a drying agent removes residual water, preventing hydrolysis from occurring in the organic solution prior to solvent removal.[1] |
Experimental Protocols
Standard Workup Protocol to Minimize Ester Hydrolysis
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Cooling: After the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.[1]
-
Quenching (if necessary): Slowly add the reaction mixture to a separatory funnel containing a cold, dilute solution of a weak base (e.g., saturated NaHCO₃).
-
Extraction: Extract the ester into an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization Wash: Wash the organic layer with cold, saturated aqueous NaHCO₃. Swirl the separatory funnel gently at first to control the release of CO₂ gas before stoppering and shaking, venting frequently.[1] Continue washing until no more gas evolves, indicating complete neutralization of any acid.[1]
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[1][12] This step helps to remove residual water and decreases the solubility of the ester in any remaining aqueous phase.[1][10][11]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[1] Add the drying agent until it no longer clumps together.[1]
-
Filtration and Concentration: Filter or decant the organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude ester.
-
Further Purification: If necessary, purify the crude product by distillation or column chromatography.[13][14]
Quantitative Data Summary
Table 1: Effect of pH on Ester Stability
| pH Range | Relative Rate of Hydrolysis | Comments |
| Strongly Acidic (pH < 3) | Moderate to High | Acid-catalyzed hydrolysis occurs. The rate is dependent on the specific ester and acid catalyst.[15][16] |
| Weakly Acidic to Neutral (pH 4-6) | Minimal | Esters are generally most stable in this pH range.[15] |
| Weakly Basic (pH 8-10) | Moderate | Base-catalyzed hydrolysis (saponification) begins to occur. |
| Strongly Basic (pH > 11) | High to Very High | Saponification is rapid and generally irreversible.[4][5] |
Table 2: Comparison of Common Drying Agents for Organic Extracts Containing Esters
| Drying Agent | Capacity | Speed | Efficiency | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Generally useful and inexpensive. |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | High | Generally useful, but slightly acidic, so it may not be suitable for very acid-sensitive esters. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | High | Can form complexes with alcohols, phenols, amines, and some esters. |
| Anhydrous Calcium Sulfate (Drierite®) | Low | Very Fast | High | Generally useful. |
| Molecular Sieves (e.g., 4Å) | High | Fast | High | Can be used for very dry solvents. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Caption: Recommended experimental workflow to prevent ester hydrolysis.
Caption: Troubleshooting decision tree for ester hydrolysis during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 8. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oarjpublication.com [oarjpublication.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-methoxynicotinic acid. The following information is designed to address common challenges encountered during the removal of unreacted 2-methoxynicotinic acid from a product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2-methoxynicotinic acid?
A1: The primary methods for purifying a product from unreacted 2-methoxynicotinic acid are based on differences in physical and chemical properties. The most effective techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products, leveraging the differential solubility of the product and the unreacted acid in a given solvent at varying temperatures.
-
Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating an acidic compound like 2-methoxynicotinic acid from neutral or basic products.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, proving useful for isolating the desired product from the unreacted acid, especially when they have different polarities.
Q2: How do I choose the best purification method for my specific product?
A2: The choice of purification method depends on the properties of your desired product and the nature of the impurities.
-
If your product is a solid with different solubility characteristics than 2-methoxynicotinic acid, recrystallization is often the most straightforward and effective method.
-
If your product is neutral or basic and soluble in an organic solvent, acid-base extraction is a highly selective and efficient method for removing the acidic starting material.
-
If your product and the unreacted acid have different polarities but are difficult to separate by other means, column chromatography offers high-resolution separation.
Q3: What are the expected physical properties of 2-methoxynicotinic acid?
A3: Knowing the properties of the substance you are trying to remove is crucial for designing a purification strategy.
| Property | Value |
| Appearance | Crystalline powder[1] |
| Molecular Weight | 153.14 g/mol [2] |
| Melting Point | 146-150 °C[1][2][3] |
| Boiling Point | ~285.5 °C (Predicted)[1] |
| pKa | ~3.36 (Predicted)[1] |
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful purification technique for solids based on differential solubility.[4][5] The ideal solvent will dissolve the impure compound at a high temperature but not at a low temperature.
Problem: The compound does not dissolve in the hot solvent.
| Potential Cause | Recommended Solution |
| Inappropriate solvent. | The solvent may not be polar or non-polar enough to dissolve the compound. Experiment with different solvents or solvent mixtures. For acidic compounds like 2-methoxynicotinic acid, polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/water, are often good starting points.[6] |
| Insufficient solvent. | Add small increments of hot solvent until the compound dissolves completely. Be mindful not to add too much, as this will reduce the final yield. |
Problem: No crystals form upon cooling.
| Potential Cause | Recommended Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Problem: The recovered product is still impure.
| Potential Cause | Recommended Solution |
| Impurities co-crystallized with the product. | This can happen if the impurities have similar solubility profiles or if the cooling was too rapid. A second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization. |
| Insoluble impurities were not removed. | If there are impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before cooling the solution. |
Acid-Base Extraction
This technique separates compounds based on their acidic or basic properties. 2-Methoxynicotinic acid, being a carboxylic acid, can be deprotonated with a weak base to form a water-soluble salt, allowing for its separation from a neutral or basic product that remains in the organic phase.
Problem: Poor separation of layers in the separatory funnel.
| Potential Cause | Recommended Solution |
| Formation of an emulsion. | Emulsions are often caused by vigorous shaking. Swirl the separatory funnel gently instead of shaking it. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a longer period for the layers to separate. |
| Similar densities of the two phases. | If the densities of the aqueous and organic layers are too similar, separation can be difficult. Try adding more of the organic solvent or a different organic solvent with a more distinct density from water. |
Problem: Low recovery of the desired product.
| Potential Cause | Recommended Solution |
| Incomplete extraction of the acid. | Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the 2-methoxynicotinic acid (pH > pKa + 2). A predicted pKa of ~3.36 suggests a pH of at least 5.4 should be effective.[1] Using a weak base like sodium bicarbonate is often sufficient and can prevent the deprotonation of less acidic functionalities in your product. Perform multiple extractions with smaller volumes of the basic solution for higher efficiency. |
| Product is partially soluble in the aqueous phase. | If your desired product has some water solubility, you may lose some of it to the aqueous layer. "Back-washing" the combined aqueous extracts with a fresh portion of the organic solvent can help to recover some of this lost product. |
Problem: The 2-methoxynicotinic acid does not precipitate upon acidification.
| Potential Cause | Recommended Solution |
| Insufficient acidification. | Add a strong acid (e.g., HCl) dropwise to the aqueous layer until the pH is well below the pKa of 2-methoxynicotinic acid (pH < pKa - 2), so a pH of around 1-2 should be sufficient. Check the pH with litmus paper or a pH meter. |
| The compound is soluble in the acidified aqueous solution. | If the protonated form of 2-methoxynicotinic acid has some solubility in water, you may need to extract it from the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their polarity.
Problem: Poor separation of the product and unreacted acid.
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase (eluent). | The polarity of the eluent is critical. For separating a more polar compound (like a carboxylic acid) from a less polar one, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for separating acidic compounds is a mixture of hexane and ethyl acetate, often with a small amount of acetic or formic acid (e.g., 0.1-1%) added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. |
| Column overloading. | Too much sample was loaded onto the column, leading to broad, overlapping bands. Use a larger column or load less material. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude sample. |
Problem: The compound is not eluting from the column.
| Potential Cause | Recommended Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, you may need to use a more polar solvent system, such as dichloromethane/methanol. |
| The compound is strongly adsorbed to the silica gel. | If the compound is very polar or acidic, it may bind strongly to the acidic silica gel. Adding a small amount of a competitive binder, like a few drops of acetic acid or triethylamine (if your product is stable to it), to the mobile phase can help to elute the compound. |
Experimental Protocols
The following are general protocols that can be used as a starting point for the purification of a product from unreacted 2-methoxynicotinic acid. Optimization will likely be required for your specific reaction mixture.
Recrystallization Protocol
This protocol is a general guideline for the purification of a solid product. The ideal solvent or solvent system should be determined experimentally by testing the solubility of the impure product in small amounts of various hot and cold solvents.[6]
Materials:
-
Crude product containing unreacted 2-methoxynicotinic acid
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Acid-Base Extraction Protocol
This protocol is suitable for separating a neutral or basic organic product from the acidic 2-methoxynicotinic acid.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Cap the funnel and gently swirl, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times, combining the aqueous extracts.
-
Washing the Organic Layer: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Isolation of Product: Drain the organic layer into a clean flask, dry it over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
-
Isolation of Unreacted Acid (Optional): To recover the 2-methoxynicotinic acid, cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl until the pH is ~1-2. The 2-methoxynicotinic acid should precipitate out. Collect the solid by vacuum filtration.
Visualization of Experimental Workflows
References
Technical Support Center: Optimizing Catalyst Concentration for Nicotinic Acid Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst concentration for the esterification of nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for nicotinic acid esterification?
A1: The most common catalysts are strong mineral acids, such as sulfuric acid (H₂SO₄), which are used in the classic Fischer-Speier esterification.[1] Solid acid catalysts, like the commercial HND230 catalyst and molybdenum oxide on a silica support (MoO₃/SiO₂), are also employed to simplify catalyst recovery and minimize waste.[2][3][4]
Q2: How does catalyst concentration impact the yield of nicotinic acid esterification?
A2: Catalyst concentration is a critical factor influencing the reaction rate and yield. An insufficient amount of catalyst will lead to a slow or incomplete reaction.[5] Conversely, an excessively high concentration does not necessarily improve the yield and can lead to unwanted side reactions and complicate the purification process.
Q3: What are the potential side reactions related to the catalyst in this process?
A3: Under harsh acidic conditions and elevated temperatures, decarboxylation of nicotinic acid can occur, leading to the formation of pyridine.[6] If using strong methylating agents as catalysts, N-methylation of the pyridine nitrogen can be a significant side reaction.[6] Additionally, during the work-up, if neutralization is not carefully controlled, the ester product can be hydrolyzed back to nicotinic acid.[5]
Q4: Can this reaction be performed without a catalyst?
A4: While the esterification of nicotinic acid is a reversible reaction that can proceed without a catalyst at elevated temperatures, the process is generally slow and may result in lower yields.[7] Catalysts are used to increase the reaction rate and drive the equilibrium towards the product.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the esterification of nicotinic acid, with a focus on catalyst-related problems.
Issue 1: Low Yield of Nicotinic Acid Ester
Q: My esterification reaction is resulting in a low yield. How can I determine if the catalyst concentration is the issue and what steps can I take to improve it?
A: Low yield is a common problem that can often be traced back to the catalyst. Here’s how to troubleshoot:
-
Insufficient Catalyst:
-
Symptom: The reaction is very slow, and Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted nicotinic acid even after prolonged reaction time.
-
Solution: Ensure the catalyst is active and used in a sufficient amount. For Fischer esterification using sulfuric acid, a catalytic amount is typically required. If using a solid acid catalyst, ensure it has not been deactivated. You may need to incrementally increase the catalyst loading in subsequent experiments to find the optimal concentration.
-
-
Excessive Catalyst:
-
Symptom: TLC analysis shows the formation of multiple, unidentified spots, suggesting side reactions. The reaction mixture may also appear darker in color, indicating decomposition.
-
Solution: Reduce the catalyst concentration. An excess of a strong acid like H₂SO₄ can promote side reactions such as dehydration and decarboxylation, especially at higher temperatures.
-
-
Hydrolysis during Work-up:
-
Symptom: The yield is low despite TLC analysis indicating a complete reaction before work-up.
-
Solution: This often occurs during the neutralization step. Ensure that the neutralization of the acid catalyst is performed at a low temperature (e.g., in an ice bath) and that the pH is carefully adjusted to around 7.[5] Prolonged exposure to acidic or basic conditions during work-up can hydrolyze the ester back to the carboxylic acid.[5]
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. How can I identify and minimize catalyst-related impurities?
A: Impurities can arise from side reactions promoted by the catalyst.
-
Unreacted Nicotinic Acid:
-
Identification: This will appear as a distinct spot on a TLC plate, typically with a lower Rf value than the ester product.
-
Solution: This indicates an incomplete reaction. As mentioned previously, ensure you are using a sufficient amount of active catalyst and consider increasing the reaction time.[8]
-
-
Decarboxylation Byproduct (Pyridine):
-
Identification: This may be detected by GC-MS analysis of the crude product.
-
Solution: This side reaction is favored by high temperatures and strong acidic conditions.[6] To minimize its formation, consider reducing the reaction temperature or using a milder catalyst.
-
Data Presentation
The following tables summarize quantitative data from various experimental setups for nicotinic acid esterification.
Table 1: High-Yield Synthesis of Ethyl Nicotinate with a Solid Acid Catalyst
| Parameter | Value | Reference |
| Nicotinic Acid | 246.2 g | [3][6] |
| Absolute Ethanol | 92.1 g (2 mol) | [3][6] |
| Toluene (Solvent) | 123.1 g | [3][6] |
| Catalyst (HND230) | 2.5 g | [3][6] |
| Temperature | 55°C, then reflux | [3][6] |
| Reaction Time | 4 hours at 55°C, then reflux until no more water is collected | [3][6] |
| Yield | 97.2% | [3][6] |
Table 2: Comparison of Catalysts for Nicotinic Acid Esterification
| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |
| Concentrated H₂SO₄ | Methanol | Reflux, 13 hours | 23.39% (after purification) | [2] |
| MoO₃/SiO₂ | Methanol | Reflux | ~79% (reported for similar pyridinecarboxylic acids) | [8] |
| HND230 (Solid Acid) | Ethanol | 55°C to Reflux | 97.2% | [3][6] |
Experimental Protocols
Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid using a Solid Acid Catalyst[3][4]
This protocol describes a high-yield synthesis of ethyl nicotinate using a recoverable solid acid catalyst.
Materials:
-
Nicotinic acid (246.2 g)
-
Absolute ethanol (92.1 g, 2 mol)
-
Toluene (123.1 g)
-
HND230 solid acid catalyst (2.5 g)
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, thermometer, and Dean-Stark apparatus, add toluene, absolute ethanol, HND230 solid acid catalyst, and nicotinic acid.
-
Slowly heat the mixture to 55°C and maintain stirring for 4 hours.
-
Increase the temperature to reflux and begin collecting the water formed during the reaction using the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration. The catalyst can be reused.
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.
Protocol 2: Traditional Fischer Esterification using Sulfuric Acid[6]
This protocol describes the synthesis of methyl 6-methylnicotinate, which follows a similar principle for nicotinic acid.
Materials:
-
6-Methylnicotinic acid (e.g., 40 g, 290 mmol)
-
Methanol (750 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (40 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 6-methylnicotinic acid in methanol.
-
With stirring, slowly and carefully add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue to a pH of 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.
-
Extract the product from the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Mandatory Visualization
Caption: Workflow for the high-yield synthesis of ethyl nicotinate.
Caption: Troubleshooting decision tree for low yield in nicotinic acid esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 7. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Side reactions of Methyl 2-methoxynicotinate under strong basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-methoxynicotinate under strong basic conditions.
Troubleshooting Guide
Researchers may encounter several side reactions when using strong bases with this compound. The two primary undesired reactions are hydrolysis (saponification) of the methyl ester and demethylation of the methoxy group. Understanding the factors that favor these side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Issue 1: Low yield of the desired product due to hydrolysis of the methyl ester.
-
Symptom: The primary product isolated is 2-methoxynicotinic acid instead of the intended product.
-
Cause: The ester group is susceptible to hydrolysis under strong basic conditions, especially in the presence of water.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Traces of water can significantly promote hydrolysis.
-
Base Selection: Use a non-hydroxide base if possible. Bases like sodium methoxide (NaOMe) in methanol or lithium diisopropylamide (LDA) in an aprotic solvent can be effective alternatives to NaOH or KOH for certain applications.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Lower temperatures generally suppress the rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Issue 2: Formation of Methyl 2-hydroxynicotinate as a side product.
-
Symptom: Presence of a significant amount of a more polar byproduct, identified as Methyl 2-hydroxynicotinate by analytical methods (e.g., NMR, MS).
-
Cause: The 2-methoxy group on the pyridine ring can be cleaved by strong bases, a reaction known as demethylation. This is particularly relevant at elevated temperatures.
-
Solutions:
-
Temperature Control: Avoid high reaction temperatures. Demethylation is often more sensitive to temperature than other desired reactions.
-
Choice of Base: The strength and nature of the base can influence the extent of demethylation. Milder bases, if compatible with the desired reaction, should be considered. For instance, alkali metal hydroxides like NaOH and KOH are strong bases, with their reactivity potentially varying based on the cation.[1]
-
Protecting Groups: In multi-step syntheses, it might be beneficial to use an alternative protecting group for the hydroxyl function that is more stable to the planned basic conditions.
-
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of this compound under various strong basic conditions is not extensively documented in publicly available literature, the principles of ester hydrolysis and ether cleavage are well-established. The relative rates of these reactions will depend on the specific base used, its concentration, the solvent, the reaction temperature, and the reaction time. For instance, the saponification of methyl benzoates, a related class of compounds, has been shown to proceed to completion within 30 minutes at high temperatures (200-300 °C) in a 2% KOH solution.[2]
| Side Reaction | Potential Side Product | Key Influencing Factors | Mitigation Strategies |
| Hydrolysis (Saponification) | 2-Methoxynicotinic acid | Water content, Base concentration, Temperature, Reaction time | Use anhydrous conditions, non-hydroxide bases, low temperature, and shorter reaction times. |
| Demethylation | Methyl 2-hydroxynicotinate | Temperature, Base strength, Reaction time | Use lower temperatures and milder bases if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the main side products I should expect when treating this compound with a strong base like NaOH or KOH?
A1: The two most common side products are 2-methoxynicotinic acid, resulting from the hydrolysis of the methyl ester, and Methyl 2-hydroxynicotinate, formed via demethylation of the 2-methoxy group.
Q2: How can I monitor the progress of my reaction and the formation of side products?
A2: Thin-Layer Chromatography (TLC) is a quick method to qualitatively monitor the consumption of the starting material and the appearance of new spots corresponding to products and byproducts. For quantitative analysis and accurate identification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3] HPLC can be used to determine the relative amounts of starting material, desired product, and side products by comparing peak areas. 1H NMR spectroscopy can be used to identify the characteristic signals of the parent compound and the potential side products.
Q3: Are there any specific analytical techniques to quantify the ratio of this compound to its hydrolyzed and demethylated side products?
A3: Yes, a validated HPLC method would be the most suitable technique for accurate quantification. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid or ammonium acetate) would likely provide good separation of the relatively polar compounds. By running standards of the starting material and the expected side products, you can create calibration curves for precise quantification.
Q4: Can the pyridine nitrogen in this compound be involved in any side reactions under strong basic conditions?
A4: While the pyridine nitrogen is a basic site, under strongly basic conditions, it is unlikely to be protonated. However, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, although this is less common than ester hydrolysis and demethylation under the specified conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction of this compound under Basic Conditions by HPLC
Objective: To quantitatively monitor the consumption of this compound and the formation of 2-methoxynicotinic acid and Methyl 2-hydroxynicotinate.
Materials:
-
Reaction mixture aliquots
-
This compound standard
-
2-Methoxynicotinic acid standard
-
Methyl 2-hydroxynicotinate standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 reversed-phase column
Methodology:
-
Standard Preparation: Prepare stock solutions of this compound, 2-methoxynicotinic acid, and Methyl 2-hydroxynicotinate of known concentrations in a suitable solvent (e.g., acetonitrile/water mixture).
-
Calibration Curve: Create a calibration curve for each compound by injecting a series of dilutions of the stock solutions and plotting the peak area against concentration.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot by neutralizing the base with a suitable acid (e.g., dilute HCl). Dilute the quenched aliquot with the mobile phase to a concentration within the range of your calibration curve.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 260-280 nm).
-
-
Data Analysis: Identify the peaks corresponding to the starting material and side products based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curves.
Visualizations
Caption: Potential reaction pathways of this compound under strong basic conditions.
Caption: Troubleshooting workflow for low yield in reactions involving this compound.
References
Technical Support Center: Method Development for Separating Isomers of Methoxynicotinates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of methoxynicotinate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating isomers of methoxynicotinates?
A1: The primary challenges in separating methoxynicotinate isomers stem from their similar physicochemical properties. Positional isomers (e.g., 2-methoxy, 4-methoxy, 5-methoxy, and 6-methoxynicotinate) have identical molecular weights and often similar polarities, making them difficult to resolve using standard chromatographic techniques. Chiral methoxynicotinate derivatives, which exist as enantiomers, require specialized chiral stationary phases for separation as they have identical properties in an achiral environment.[1][2]
Q2: Which chromatographic techniques are most suitable for separating methoxynicotinate isomers?
A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable techniques.
-
HPLC: Particularly reversed-phase HPLC, is a common starting point. However, due to the polar nature of some methoxynicotinates, you might encounter low retention.[3]
-
GC: Suitable for volatile and thermally stable methoxynicotinate derivatives. Derivatization may be necessary to improve volatility and peak shape.
-
SFC: Offers advantages in terms of speed and unique selectivity, especially for chiral separations.
The choice of technique depends on the specific isomers, the sample matrix, and the available instrumentation.
Q3: How do I choose the right HPLC column for separating positional isomers of methoxynicotinates?
A3: A standard C18 column is a good initial choice for reversed-phase HPLC.[3] However, if you experience poor retention, consider these alternatives:
-
Polar-Embedded C18 Columns: These columns are designed for better retention of polar analytes in highly aqueous mobile phases.[3]
-
Phenyl Columns: The phenyl stationary phase can offer different selectivity for aromatic compounds like methoxynicotinates.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange mechanisms, which can be beneficial for separating isomers with slight differences in pKa.[4]
Q4: My peaks are tailing when analyzing methoxynicotinates by HPLC. What can I do?
A4: Peak tailing for pyridine compounds is often due to interactions with residual silanol groups on the silica-based stationary phase.[5][6] Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a formic or acetic acid additive) can suppress the ionization of silanol groups and reduce tailing.[6]
-
Use an End-Capped Column: High-quality, end-capped columns have fewer accessible silanol groups.[5]
-
Consider a Different Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve peak shape.[4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[7]
Q5: How can I separate enantiomers of a chiral methoxynicotinate derivative?
A5: Enantiomers require a chiral environment for separation. This is typically achieved using a chiral stationary phase (CSP) in HPLC or SFC. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point for many chiral separations.[1] The selection of the appropriate chiral column is often empirical and may require screening several different CSPs.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor Resolution / Co-elution of Positional Isomers | - Inappropriate stationary phase.- Mobile phase is too strong or too weak.- Gradient is too steep. | - Try a column with different selectivity (e.g., Phenyl or polar-embedded).- Adjust the organic-to-aqueous ratio of the mobile phase.- Use a shallower gradient.[8] |
| Low Retention of All Isomers | - Analyte is too polar for the stationary phase.- Mobile phase is too strong. | - Use a more polar stationary phase (e.g., an "aqueous" C18 column).[3]- Decrease the percentage of the organic modifier in the mobile phase. |
| Peak Tailing (especially for basic pyridine nitrogen) | - Secondary interactions with residual silanols.- Mobile phase pH is inappropriate.- Column overload. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[9]- Use a highly end-capped column.- Reduce the injection volume or sample concentration.[7] |
| Inconsistent Retention Times | - Inadequate column equilibration.- Mobile phase composition is inconsistent.- Fluctuations in column temperature. | - Ensure the column is fully equilibrated between injections.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a stable temperature.[4] |
GC Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor Resolution of Isomers | - Inappropriate GC column.- Temperature program is too fast. | - Use a longer column or a column with a different stationary phase (e.g., a more polar phase).- Decrease the temperature ramp rate, especially around the elution temperature of the isomers.[8] |
| Peak Tailing or Broadening | - Active sites in the injector or column.- Non-volatile impurities in the sample. | - Use a deactivated inlet liner.- Derivatize the analytes to improve volatility and reduce interactions.- Ensure proper sample cleanup. |
| No Peaks Detected | - Analyte is not volatile enough.- Decomposition in the injector. | - Increase the injector temperature (use caution to avoid degradation).- Derivatize the sample to increase volatility. |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Separation of Methyl Nicotinate Isomers
This protocol is a starting point and may require optimization for specific methoxynicotinate isomers.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water[9]
-
Solvent B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 50 50 22.0 5 95 25.0 5 95 26.0 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (or λmax of the specific isomer)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Chiral SFC Method Development for Enantiomeric Separation
This is a general screening protocol for chiral SFC.
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system.
-
Columns to Screen:
-
Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
-
Mobile Phase:
-
CO2 as the main solvent.
-
Modifiers: Methanol, Ethanol, Isopropanol (with and without a basic or acidic additive).
-
-
Screening Conditions:
-
Gradient: 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
Procedure:
-
Screen each column with a methanol gradient.
-
If separation is not achieved, try an ethanol or isopropanol gradient.
-
If peaks are broad or tailing, add a small amount of an additive to the modifier (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds).
-
Visualizations
Caption: A troubleshooting workflow for poor peak resolution in HPLC.
Caption: A decision tree for chiral SFC method development.
References
- 1. youtube.com [youtube.com]
- 2. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-methoxynicotinate and Methyl nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Methyl nicotinate is the methyl ester of nicotinic acid (niacin) and is a well-characterized compound used in various pharmaceutical and research applications. Methyl 2-methoxynicotinate is a derivative of Methyl nicotinate with a methoxy group at the 2-position of the pyridine ring. This substitution is expected to significantly influence the electronic and steric environment of the molecule, thereby altering its reactivity.
Chemical Structures:
-
Methyl nicotinate: A pyridine ring with a methyl ester group at the 3-position.
-
This compound: A pyridine ring with a methoxy group at the 2-position and a methyl ester group at the 3-position.
Theoretical Comparison of Reactivity
The primary difference in reactivity between the two molecules stems from the electronic and steric effects of the methoxy group at the 2-position in this compound.
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, while it exerts a weaker electron-withdrawing inductive effect. In the pyridine ring, the net effect is electron donation, which increases the electron density of the ring and, importantly, the carbonyl carbon of the ester group. This increased electron density makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.
Steric Effects: The presence of the methoxy group at the 2-position, adjacent to the methyl ester at the 3-position, introduces steric hindrance. This bulkiness can physically impede the approach of nucleophiles to the carbonyl carbon, further reducing the rate of reaction.
Based on these principles, a qualitative comparison of reactivity is presented below.
Data Presentation: Predicted Reactivity Comparison
| Reaction Type | Reagent/Conditions | Predicted Relative Reactivity | Rationale |
| Alkaline Hydrolysis | Aqueous NaOH | Methyl nicotinate > this compound | The electron-donating methoxy group in this compound deactivates the carbonyl carbon towards nucleophilic attack by the hydroxide ion. Steric hindrance from the adjacent methoxy group further slows the reaction. |
| Amidation | Amine (e.g., NH₃, RNH₂) | Methyl nicotinate > this compound | Similar to hydrolysis, the reduced electrophilicity of the carbonyl carbon and steric hindrance in this compound will decrease the rate of nucleophilic attack by the amine. |
| Reduction (Ester) | Strong Hydride Reagent (e.g., LiAlH₄) | Methyl nicotinate ≈ this compound | Strong reducing agents like LiAlH₄ are highly reactive and may be less sensitive to the subtle electronic and steric differences. However, a slight decrease in reactivity for the 2-methoxy derivative might still be observed. |
| Reduction (Ring) | Catalytic Hydrogenation (e.g., H₂/Pd) | This compound > Methyl nicotinate | The electron-donating methoxy group activates the pyridine ring towards electrophilic attack, which can be a factor in some catalytic hydrogenation mechanisms. However, for simple reduction to the piperidine, the conditions are harsh and the difference may be minimal. |
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity differences, the following experimental protocols can be employed.
Alkaline Hydrolysis (Saponification)
This experiment measures the rate of hydrolysis of the methyl ester in the presence of a base.
Methodology:
-
Solution Preparation: Prepare standardized solutions of Methyl nicotinate and this compound (e.g., 0.01 M) in a suitable solvent (e.g., 85% ethanol/water). Prepare a standardized solution of sodium hydroxide (e.g., 0.02 M) in the same solvent system.
-
Reaction Initiation: Equilibrate both reactant solutions to a constant temperature (e.g., 25°C) in a water bath. Mix equal volumes of the ester solution and the NaOH solution to initiate the reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of a standard acid (e.g., 0.01 M HCl).
-
Titration: Back-titrate the unreacted acid with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: Calculate the concentration of the unreacted ester at each time point. The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[Ester] versus time, where the slope of the line is equal to k. A comparison of the rate constants for the two compounds will provide a quantitative measure of their relative reactivity.
Amidation
This protocol outlines a method to compare the rates of amide formation.
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve Methyl nicotinate and this compound (e.g., 1 mmol) in a suitable anhydrous solvent (e.g., THF). Add a specific amine (e.g., benzylamine, 1.2 mmol).
-
Reaction Conditions: Heat the reaction mixtures to a specific temperature (e.g., 60°C) and monitor the progress of the reaction over time.
-
Monitoring the Reaction: Withdraw aliquots at regular intervals and quench the reaction. Analyze the composition of the mixture using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of the starting material and the amide product.
-
Data Analysis: Plot the concentration of the formed amide or the disappearance of the starting ester as a function of time. The initial rates of the reactions can be compared to determine the relative reactivity.
Reduction of the Ester Group
This experiment compares the efficiency of the reduction of the ester to an alcohol.
Methodology:
-
Reaction Setup: In separate, dry, nitrogen-flushed flasks, prepare solutions of Methyl nicotinate and this compound (e.g., 1 mmol) in an anhydrous ether solvent (e.g., THF).
-
Reduction: Cool the solutions to 0°C and add a solution of a reducing agent (e.g., LiAlH₄, 1.1 mmol in THF) dropwise.
-
Reaction and Workup: Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at a specific temperature (e.g., room temperature). Carefully quench the reaction by the sequential addition of water and a base solution (e.g., 15% NaOH).
-
Analysis: After extraction and purification, determine the yield of the corresponding alcohol product for each reaction. A comparison of the yields under identical reaction times and conditions will provide insight into the relative reactivity.
Visualizing the Factors Influencing Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic and steric effects on the reactivity of the ester carbonyl.
Caption: General experimental workflow for comparing reactivity.
Conclusion
The presence of a methoxy group at the 2-position of Methyl nicotinate is predicted to decrease its reactivity towards nucleophilic acyl substitution reactions such as hydrolysis and amidation. This is attributed to the combined electron-donating and steric hindrance effects of the methoxy group. For reactions involving strong, unhindered reagents like powerful reducing agents, the difference in reactivity may be less pronounced. The provided experimental protocols offer a framework for researchers to quantitatively determine these reactivity differences, enabling informed decisions in synthetic planning and drug development.
Comparative Analysis of Methyl 2-methoxynicotinate Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 2-methoxynicotinate analogues, focusing on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs). The data presented is crucial for the rational design of novel therapeutic agents targeting these receptors, which are implicated in a variety of neurological and inflammatory disorders.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also the molecular targets of nicotine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, learning and memory, and inflammation.[1] The diverse subtypes of nAChRs, such as the α7 and α4β2 subtypes, represent promising targets for the development of new drugs for conditions like Alzheimer's disease, Parkinson's disease, and certain types of cancer.[2][3]
Structure-Activity Relationship Studies of Nicotinic Receptor Ligands
The development of selective and potent ligands for nAChR subtypes is a key objective in medicinal chemistry. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a lead compound and evaluate the effects on its biological activity, are instrumental in this process. Such studies have been extensively performed on nicotine itself, revealing that even minor modifications, such as the addition of a methyl group to the pyrrolidine ring, can significantly alter the compound's affinity and efficacy at different nAChR subtypes.[2] For instance, 2'-methylation of nicotine has been shown to enhance its binding and agonist potency at α7 nAChRs.[2]
Experimental Design for SAR Studies
To establish a robust SAR for this compound analogues, a systematic synthetic and pharmacological evaluation workflow is essential. The following diagram illustrates a typical experimental workflow for such a study.
Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.
Key Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of SAR studies. Below are representative protocols for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized analogs for specific nAChR subtypes.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., human α7 or α4β2) are prepared.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, is selected.
-
Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound (analog) is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To characterize the functional activity (e.g., agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50) of the analogs at nAChRs expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired nAChR subtype.
-
Recording: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: The oocytes are perfused with a control solution, followed by the application of acetylcholine (the agonist) in the absence and presence of varying concentrations of the test compound.
-
Data Acquisition: The changes in membrane current in response to drug application are recorded.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values. For allosteric modulators, the potentiation or inhibition of the acetylcholine-evoked current is quantified.
Hypothetical Data Presentation
While specific data for this compound analogs is not available, the following table illustrates how such data would be presented to facilitate comparison.
| Compound ID | R1-substitution | R2-substitution | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | α7 Functional Activity (EC50/IC50, µM) |
| M2MN | -H | -H | >10000 | >10000 | Inactive |
| Analog 1 | 4-F-Ph | -H | 520 | 1250 | Antagonist (IC50 = 8.5) |
| Analog 2 | 4-Cl-Ph | -H | 380 | 980 | Antagonist (IC50 = 6.2) |
| Analog 3 | -H | 5-Br | 890 | 2100 | Partial Agonist (EC50 = 15.3) |
| Analog 4 | -H | 6-CH3 | 1500 | 3500 | Positive Allosteric Modulator |
This table presents hypothetical data for illustrative purposes.
Signaling Pathways of Nicotinic Acetylcholine Receptors
The activation of nAChRs initiates a cascade of intracellular signaling events, primarily through the influx of cations, including Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration can trigger various downstream signaling pathways.
References
Comparative Analysis of 2-Methoxy vs. 6-Methoxy Nicotinates: A Guide for Drug Discovery Professionals
An objective comparison of the predicted biological and chemical properties of 2-methoxy and 6-methoxy nicotinates, supported by generalized experimental protocols and structure-activity relationship principles.
In the landscape of drug discovery, the strategic placement of functional groups on a heterocyclic scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] This guide provides a comparative analysis of two closely related isomers: 2-methoxy nicotinate and 6-methoxy nicotinate. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this analysis extrapolates from established principles of medicinal chemistry and the known biological activities of analogous substituted pyridines to provide a predictive framework for researchers.
Physicochemical and Predicted Biological Profile
The position of the methoxy group on the nicotinate ring is anticipated to subtly alter the molecule's electronic distribution and steric profile, thereby influencing its interaction with biological targets and its metabolic fate.
| Property | 2-Methoxy Nicotinate (Predicted) | 6-Methoxy Nicotinate (Predicted) | Rationale & Potential Implications |
| Lipophilicity (LogP) | Likely lower | Likely higher | The 6-position is generally more electronically withdrawn in the pyridine ring, which could lead to a slightly higher lipophilicity for the 6-methoxy isomer. This may influence membrane permeability and cellular uptake. |
| Electronic Effects | The methoxy group at the 2-position exerts a strong electron-donating effect through resonance, potentially influencing the basicity of the ring nitrogen. | The methoxy group at the 6-position also has an electron-donating effect, but its influence on the ring nitrogen may be modulated by its position relative to the ester group. | These electronic differences can affect receptor binding affinity and specificity. |
| Metabolic Stability | The 2-methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes. | The 6-methoxy group may exhibit different metabolic susceptibility, potentially leading to a varied pharmacokinetic profile and half-life. | |
| Predicted Biological Activity | May exhibit distinct receptor binding profiles due to the specific electronic and steric arrangement. For instance, it could show preferential interaction with certain subtypes of nicotinic receptors.[3] | The altered electronic and lipophilic character may lead to differences in antimicrobial or anti-inflammatory potency.[4] |
Synthesis and Chemical Reactivity
The synthesis of both 2-methoxy and 6-methoxy nicotinates can be achieved through several established synthetic routes, typically starting from the corresponding hydroxynicotinic acid.
A general and reproducible method for the synthesis of these compounds involves the esterification of the corresponding methoxy-substituted nicotinic acid. For example, methyl 6-methylnicotinate has been synthesized by refluxing 6-methylnicotinic acid in methanol with a catalytic amount of sulfuric acid.[5][6] A similar approach can be envisioned for the synthesis of 2-methoxy and 6-methoxy nicotinates from their respective commercially available carboxylic acid precursors.
The reactivity of the pyridine ring and the ester functionality is influenced by the position of the methoxy group. The electron-donating nature of the methoxy group can affect the electrophilicity of the ester carbonyl and the nucleophilicity of the ring nitrogen.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between 2-methoxy and 6-methoxy nicotinates, a series of standardized in vitro and in vivo assays should be conducted.
Anti-inflammatory Activity Assessment
A common method to evaluate the anti-inflammatory potential of nicotinic acid derivatives is the carrageenan-induced rat paw edema assay.
Protocol:
-
Male Wistar rats (150-200g) are divided into control, standard, and test groups.
-
The test compounds (2-methoxy and 6-methoxy nicotinate) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity Screening
The antimicrobial activity of the nicotinates can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial or fungal strains are cultured in appropriate broth overnight.
-
The microbial culture is diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial dilutions of the 2-methoxy and 6-methoxy nicotinates are prepared in a 96-well microtiter plate.
-
The standardized microbial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria or at a suitable temperature for fungi.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]
Visualizing Potential Mechanisms of Action
The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific signaling pathways. For example, their anti-inflammatory effects can be linked to the inhibition of pro-inflammatory mediators.
Caption: Predicted inhibition of the NF-κB signaling pathway.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of the two nicotinates.
Caption: General workflow for comparative analysis.
Conclusion
While direct experimental comparisons are lacking, this guide provides a predictive framework for the comparative analysis of 2-methoxy and 6-methoxy nicotinates based on established structure-activity relationships. The subtle positional difference of the methoxy group is anticipated to influence the physicochemical properties and, consequently, the biological activity of these isomers. The provided experimental protocols and conceptual workflows offer a roadmap for researchers to empirically investigate these predicted differences. Such studies are crucial for elucidating the nuanced structure-activity relationships that govern the therapeutic potential of nicotinic acid derivatives and for the rational design of novel drug candidates.
References
- 1. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
Biological activity screening of novel Methyl 2-methoxynicotinate derivatives
A Comparative Guide to the Biological Activity of Novel Methyl 2-Methoxynicotinate Derivatives and Related Compounds
This guide provides a comparative analysis of the biological activities of novel derivatives related to this compound, with a focus on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the potential of these compounds.
Anticancer Activity
Recent research has explored the anticancer potential of various heterocyclic compounds structurally related to this compound. A notable study focused on a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives. These compounds were evaluated for their anti-tumor activity against several human cancer cell lines.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values in μM) of the most potent derivatives against a panel of human cancer cell lines.
| Compound | A549 (Lung) | HepG2 (Liver) | HGC-27 (Gastric) | MCF-7 (Breast) | HeLa (Cervical) |
| 9h | >10 | >10 | 1.40 | >10 | >10 |
| 9u | >10 | >10 | 4.56 | >10 | >10 |
| Cisplatin | 5.34 | 7.82 | 6.21 | 9.15 | 6.88 |
| Cisplatin was used as a positive control. |
Key Findings:
-
Compound 9h exhibited the most potent anti-proliferative activity, particularly against the HGC-27 gastric cancer cell line with an IC50 value of 1.40 μM.[1]
-
Compound 9u also showed significant activity against HGC-27 cells (IC50 = 4.56 μM).[1]
-
Further studies indicated that compound 9h induced apoptosis by upregulating Nur77 expression and promoting its nuclear export.[1]
-
Compound 9h was also found to inhibit cell growth and arrest the cell cycle.[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay):
-
Cancer cells (A549, HepG2, HGC-27, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
The supernatant was discarded, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Signaling Pathway
The proposed mechanism of action for compound 9h involves the Nur77 signaling pathway, which leads to apoptosis.
Caption: Proposed mechanism of action of compound 9h via the Nur77 pathway.
Anti-inflammatory Activity
Derivatives of 2-methoxynaphthalene, a structure related to the core of interest, have been synthesized and evaluated for their anti-inflammatory effects. Additionally, methyl salicylate derivatives have demonstrated potent anti-inflammatory activities.[2][3]
Data Presentation
A study on methyl salicylate derivatives bearing a piperazine moiety showed significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in mice. The percentage of edema inhibition is presented below.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| M15 | 100 | 68.2 |
| M16 | 100 | 72.5 |
| Aspirin | 100 | 55.4 |
| Indomethacin | 5 | 73.1 |
| *Aspirin and Indomethacin were used as positive controls. |
Key Findings:
-
Compounds M15 and M16 exhibited higher anti-inflammatory activity than aspirin at the same dose.[3]
-
The anti-inflammatory effect of compound M16 was comparable to that of indomethacin.[3]
-
In vitro studies showed that compound M16 significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α and attenuated the upregulation of COX-2 in LPS-induced RAW264.7 macrophages.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice:
-
Male Kunming mice were randomly divided into control, positive control, and test groups.
-
The test compounds (100 mg/kg), aspirin (100 mg/kg), or indomethacin (5 mg/kg) were administered orally. The control group received the vehicle.
-
After 1 hour, 0.05 mL of 1% carrageenan solution was injected into the subplantar region of the right hind paw of each mouse.
-
The paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of edema inhibition was calculated for each group relative to the control group.
Experimental Workflow
The following diagram illustrates the general workflow for screening the anti-inflammatory activity of the synthesized compounds.
Caption: Workflow for anti-inflammatory activity screening.
References
A Comparative Spectroscopic Analysis of Nicotinic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the spectroscopic characteristics of nicotinic acid and its methyl, ethyl, and benzyl esters, complete with experimental data and methodologies.
This guide provides a detailed comparison of the spectroscopic properties of nicotinic acid (also known as niacin or vitamin B3) and three of its common esters: methyl nicotinate, ethyl nicotinate, and benzyl nicotinate. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in research and pharmaceutical development. The esterification of the carboxylic acid group in nicotinic acid leads to predictable and discernible changes in their spectroscopic signatures across various analytical techniques, including Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Spectroscopic Overview
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of nicotinic acid and its esters. These values represent the characteristic signals that differentiate the parent acid from its ester derivatives.
Table 1: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)
| Compound | C=O Stretch (FTIR) | C-O Stretch (FTIR) | O-H Stretch (FTIR) | C=O Stretch (Raman) | Aromatic C=C Stretch (Raman) |
| Nicotinic Acid | ~1700-1725 (strong, broad)[1][2] | ~1290-1320[3] | ~2500-3300 (very broad)[1] | ~1650 | ~1594 |
| Methyl Nicotinate | ~1728-1735 (strong, sharp)[4] | ~1292 (asymmetric), ~1120 (symmetric)[4] | Absent | ~1725 | ~1592 |
| Ethyl Nicotinate | ~1720-1730 (strong, sharp) | ~1280 (asymmetric), ~1110 (symmetric) | Absent | Not available | ~1591 |
| Benzyl Nicotinate | ~1718-1725 (strong, sharp) | ~1280 (asymmetric), ~1115 (symmetric) | Absent | Not available | ~1590 |
Table 2: UV-Visible Absorption Maxima (λmax in nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| Nicotinic Acid | ~213[5] | ~261-263[5][6] | Acidic aqueous solution |
| Methyl Nicotinate | ~215 | ~263 | Not specified |
| Ethyl Nicotinate | Not available | ~263 | Not specified |
| Benzyl Nicotinate | Not available | ~264 | Not specified |
Table 3: ¹H NMR Chemical Shifts (δ in ppm, referenced to TMS)
| Proton Position | Nicotinic Acid (in DMSO-d₆) | Methyl Nicotinate (in CDCl₃) | Ethyl Nicotinate (in CDCl₃) | Benzyl Nicotinate (in CDCl₃) |
| H2 (Pyridine) | ~8.9-9.1 | ~9.22 | ~9.23 | ~9.25 |
| H4 (Pyridine) | ~8.2-8.3 | ~8.30 | ~8.28 | ~8.32 |
| H5 (Pyridine) | ~7.5-7.6 | ~7.39 | ~7.38 | ~7.40 |
| H6 (Pyridine) | ~8.7-8.8 | ~8.78 | ~8.76 | ~8.80 |
| -COOH | ~13.5 | N/A | N/A | N/A |
| -OCH₃ | N/A | ~3.96 | N/A | N/A |
| -OCH₂CH₃ | N/A | N/A | ~4.42 (q) | N/A |
| -OCH₂CH₃ | N/A | N/A | ~1.42 (t) | N/A |
| -OCH₂Ph | N/A | N/A | N/A | ~5.39 (s) |
| -OCH₂Ph | N/A | N/A | N/A | ~7.3-7.5 (m) |
Table 4: ¹³C NMR Chemical Shifts (δ in ppm, referenced to TMS)
| Carbon Position | Nicotinic Acid (in DMSO-d₆)[7] | Methyl Nicotinate (in CDCl₃) | Ethyl Nicotinate (in CDCl₃) | Benzyl Nicotinate (in CDCl₃) |
| C2 (Pyridine) | ~153.2 | ~153.4 | ~153.4 | ~153.5 |
| C3 (Pyridine) | ~126.7 | ~126.8 | ~126.9 | ~127.0 |
| C4 (Pyridine) | ~150.2 | ~151.0 | ~150.9 | ~151.1 |
| C5 (Pyridine) | ~123.7 | ~123.3 | ~123.3 | ~123.4 |
| C6 (Pyridine) | ~136.9 | ~137.1 | ~137.0 | ~137.2 |
| C=O | ~166.2 | ~165.8 | ~165.2 | ~165.0 |
| -OCH₃ | N/A | ~52.5 | N/A | N/A |
| -OCH₂CH₃ | N/A | N/A | ~61.4 | N/A |
| -OCH₂CH₃ | N/A | N/A | ~14.3 | N/A |
| -OCH₂Ph | N/A | N/A | N/A | ~67.1 |
| -OCH₂Ph (C1') | N/A | N/A | N/A | ~135.8 |
| -OCH₂Ph (C2', C6') | N/A | N/A | N/A | ~128.6 |
| -OCH₂Ph (C3', C5') | N/A | N/A | N/A | ~128.3 |
| -OCH₂Ph (C4') | N/A | N/A | N/A | ~128.2 |
Experimental Protocols
Standardized methodologies are critical for reproducible spectroscopic analysis. The following are general protocols for the key experiments cited in this guide.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation (ATR): For solid samples, a small amount of the powder is placed directly onto a clean diamond or germanium attenuated total reflectance (ATR) crystal.[8][9] For liquid samples, a single drop is applied to the crystal.[8] Firm and even pressure is applied using a built-in press to ensure good contact.[8]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A minimum of 16 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the compounds are prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acidic aqueous solution) at a concentration that yields an absorbance value between 0.1 and 1.0.[10] A matched pair of quartz cuvettes (1 cm path length) is used. One cuvette is filled with the pure solvent to serve as a blank, and the other with the sample solution.[11]
-
Data Acquisition: A baseline correction is performed with the solvent-filled cuvette in both the sample and reference beams. The absorption spectrum of the sample is then recorded over a wavelength range of 200-400 nm.[10] The wavelengths of maximum absorbance (λmax) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[12]
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
-
Mandatory Visualization
Nicotinic Acid Signaling Pathway
Nicotinic acid exerts many of its physiological effects through the activation of the G-protein coupled receptor HCAR2 (also known as GPR109A).[13][14] This signaling cascade is particularly relevant in adipocytes and immune cells.[14]
Caption: Signaling pathway of nicotinic acid via the HCAR2 receptor.
Experimental Workflow for Spectroscopic Analysis
The systematic characterization of a compound involves a logical sequence of spectroscopic analyses.
Caption: A typical workflow for the spectroscopic analysis of organic compounds.
Logical Relationship of Structural Comparison
The chemical modification from a carboxylic acid to an ester results in predictable changes in spectroscopic data.
Caption: Logical consequences of esterification on spectroscopic data.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acid (210-260 nm) [starna.com]
- 6. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
- 7. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. longdom.org [longdom.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 14. Activation of HCAR2 by niacin: benefits beyond lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Methyl 2-methoxynicotinate vs. 2-chloronicotinate Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research and development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Among the plethora of heterocyclic intermediates, substituted pyridines play a pivotal role. This guide provides an in-depth, objective comparison of two key intermediates: Methyl 2-methoxynicotinate and Methyl 2-chloronicotinate. The comparison focuses on their reactivity in common synthetic transformations, supported by experimental data from analogous systems, and provides detailed experimental protocols for key reactions.
Executive Summary
| Feature | This compound | Methyl 2-chloronicotinate |
| Primary Reactivity | Less reactive towards traditional SNAr. Can participate in C-O bond activation in cross-coupling reactions, though often requires more forcing conditions. | Highly reactive towards nucleophilic aromatic substitution (SNAr). Readily participates in palladium-catalyzed cross-coupling reactions. |
| Key Advantages | Can offer alternative selectivity in certain reactions. Methoxy group can be a handle for further transformations. | Versatile and widely used intermediate. Well-established reactivity in a broad range of transformations. Generally more cost-effective starting material. |
| Key Disadvantages | C-O bond activation can be challenging and may require specialized catalysts or harsher conditions. | Chlorine can be a less reactive leaving group than bromine or iodine in some cross-coupling reactions. Potential for catalyst poisoning by the pyridine nitrogen. |
| Primary Applications | Synthesis of specialized pharmaceutical intermediates where the methoxy group is desired in the final product or as a directing group. | Workhorse intermediate for the synthesis of numerous pharmaceuticals (e.g., Nevirapine) and agrochemicals (e.g., Nicosulfuron) via SNAr and cross-coupling reactions.[1] |
Reactivity and Applications: A Head-to-Head Comparison
The fundamental difference in the reactivity of this compound and Methyl 2-chloronicotinate stems from the nature of the substituent at the 2-position of the pyridine ring. The chloro group in 2-chloronicotinate is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and is readily activated in palladium-catalyzed cross-coupling reactions. Conversely, the methoxy group in 2-methoxynicotinate is a poorer leaving group in traditional SNAr reactions and requires specific conditions for activation in cross-coupling reactions via C-O bond cleavage.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by electron-withdrawing groups on the ring. For 2-substituted pyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the 2- and 4-positions to nucleophilic attack.
Methyl 2-chloronicotinate is highly susceptible to SNAr. The chlorine atom is a good leaving group, and the pyridine ring is activated for nucleophilic attack. This makes it an ideal substrate for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity is harnessed in the synthesis of numerous commercial products. For instance, the anti-inflammatory drug Pranoprofen is synthesized from 2-chloronicotinic acid.[2]
This compound , on the other hand, is significantly less reactive in traditional SNAr reactions. The methoxide ion is a much poorer leaving group than the chloride ion. While reactions with strong nucleophiles under forcing conditions are possible, they are generally less efficient and less common.
Experimental Protocol: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Flunixin Synthesis Analogue)
This protocol is adapted from the synthesis of Flunixin, a non-steroidal anti-inflammatory drug, which utilizes a 2-chloronicotinic acid intermediate.
Reaction:
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
2-methyl-3-(trifluoromethyl)aniline (2.0 equiv)
-
Boric acid (30 mol%)
Procedure:
-
Combine 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline in a reaction vessel.
-
Add boric acid as a catalyst.
-
Heat the mixture to 120 °C under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by recrystallization.
Expected Outcome: This reaction typically proceeds in high yield (often >90%) due to the high reactivity of the 2-chloropyridine moiety towards nucleophilic attack by the aniline.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of C-C, C-N, and C-O bonds.
Methyl 2-chloronicotinate is a competent substrate for these reactions. However, the C-Cl bond is stronger than C-Br and C-I bonds, often necessitating more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures to achieve efficient oxidative addition of the palladium(0) catalyst.[4]
This compound can also participate in cross-coupling reactions, but this involves the cleavage of the C-O bond, which is generally more challenging than the cleavage of a C-Cl bond. Specialized nickel or palladium catalyst systems are often required to effect this transformation. The advantage of using a methoxy group is that it can offer different selectivity and may be more tolerant of certain functional groups compared to a chloro group.
Comparative Data for Analogous Systems in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 / 12 | 85 | [4] (Analogous System) |
| 2-Methoxypyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 130 / 24 | 75 | [5] (Analogous System) |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
This generalized protocol can be adapted to compare the reactivity of Methyl 2-chloronicotinate.
Reaction:
Materials:
-
Methyl 2-chloronicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 2-chloronicotinate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos.
-
Add the catalyst to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow and Pathway Diagrams
The choice between this compound and Methyl 2-chloronicotinate is dictated by the desired synthetic transformation. The following diagrams illustrate the typical reaction pathways for each intermediate.
Caption: Comparative reaction pathways for the two intermediates.
Caption: General experimental workflow for cross-coupling reactions.
Case Study: Synthesis of Nevirapine
Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV, is a prominent example where a 2-chloro-substituted pyridine intermediate is crucial. The synthesis involves the coupling of 2-chloro-3-amino-4-picoline with a substituted nicotinoyl chloride. The high reactivity of the 2-chloro position is essential for the successful formation of the key amide bond. A process has been developed with an overall yield of 87%.[6]
Conclusion
The choice between this compound and Methyl 2-chloronicotinate is highly dependent on the specific synthetic strategy and the desired final product.
-
For versatility and well-established reactivity, particularly in nucleophilic aromatic substitution and a wide range of cross-coupling reactions, Methyl 2-chloronicotinate is often the intermediate of choice. Its lower cost and the extensive body of literature detailing its use make it a reliable and economical option for many applications.
-
This compound offers an alternative for specific applications where the methoxy group is desired in the final product or when C-O bond activation provides a strategic advantage. While its application in cross-coupling is less common and can be more challenging, it opens up different avenues for molecular design.
Ultimately, a thorough understanding of the reactivity profiles of both intermediates, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions in the design and execution of efficient and effective synthetic routes.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
Assessing the Target Selectivity of Methyl 2-methoxynicotinate: A Comparative Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-methoxynicotinate, a nicotinic acid derivative, holds potential for various therapeutic applications. However, a comprehensive understanding of its biological specificity is crucial for advancing its development. This guide provides a framework for evaluating the cross-reactivity of this compound through a series of comparative biological assays. In the absence of direct experimental data for this specific compound, this document outlines a systematic approach to identify potential off-targets, conduct relevant assays, and interpret the resulting data.
Identifying Potential Off-Targets and Structurally Similar Compounds
To initiate a cross-reactivity study, it is essential to identify plausible off-targets. This can be achieved by exploring databases such as ChEMBL, PubChem, and BindingDB for compounds structurally similar to this compound and their known biological activities. For instance, compounds with a pyridine core and similar substitutions may interact with a range of receptors and enzymes.
Hypothetical Alternatives for Comparison:
Based on structural similarity, the following compounds could be included in a comparative analysis:
-
Nicotinic Acid: The parent compound, to establish a baseline.
-
Methyl Nicotinate: To assess the impact of the methyl ester.
-
2-Methoxypyridine: To evaluate the contribution of the methoxy group.
-
Known Ligands of Nicotinic Receptors: To probe for interactions with this prominent target class for nicotinic acid derivatives.
Quantitative Data Summary
A comprehensive cross-reactivity profile is best summarized through quantitative data from various assays. The following table presents a hypothetical data set illustrating how the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and its alternatives could be compared across a panel of potential off-targets.
| Compound | Target Receptor/Enzyme | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) |
| This compound | Hypothetical Target A | 50 | 75 (IC50) |
| Hypothetical Target B | >10,000 | >10,000 | |
| Hypothetical Target C | 850 | 1200 (EC50) | |
| Nicotinic Acid | Hypothetical Target A | 200 | 350 (IC50) |
| Hypothetical Target B | >10,000 | >10,000 | |
| Hypothetical Target C | 500 | 800 (EC50) | |
| Methyl Nicotinate | Hypothetical Target A | 150 | 250 (IC50) |
| Hypothetical Target B | >10,000 | >10,000 | |
| Hypothetical Target C | 700 | 1000 (EC50) |
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and comparable data.
Radioligand Receptor Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and its analogues for a panel of selected receptors.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Test compounds (this compound and alternatives).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of selected enzymes.
Materials:
-
Purified enzyme.
-
Enzyme-specific substrate.
-
Test compounds.
-
Assay buffer.
-
Multi-well plate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Cell-Based Functional Assay
This assay assesses the effect of a compound on a cellular response mediated by a specific signaling pathway.
Objective: To determine the functional potency (EC50 or IC50) of this compound in a cellular context.
Materials:
-
Cultured cells expressing the target of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for measuring the cellular response (e.g., cAMP assay kit, calcium flux dye, reporter gene assay system).
-
Multi-well plate reader.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a period sufficient to elicit a cellular response.
-
Measure the specific cellular response using the appropriate detection reagents.
-
Data Analysis: Plot the cellular response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Visualizing Workflows and Pathways
To further clarify the experimental design and potential biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of a small molecule.
Caption: A hypothetical GPCR signaling pathway potentially modulated by off-target binding.
References
A Comparative Guide to the Synthetic Efficiency of Routes to Methoxylated Pyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of methoxylated pyridines is a critical task. These compounds are key building blocks in the creation of a wide array of pharmaceuticals and other functional materials. This guide provides an objective comparison of the primary synthetic routes to 2-, 3-, and 4-methoxypyridine, supported by experimental data to inform methodological choices in a laboratory setting.
The synthesis of methoxylated pyridines predominantly relies on three well-established methodologies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig O-arylation, and Ullmann condensation. The selection of an optimal route is often a balance between factors such as starting material availability, desired regioselectivity, reaction conditions, and overall yield.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | General Substrates | Typical Reaction Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Halopyridines (Cl, Br, F), Methoxide source (e.g., NaOMe) | High temperatures, polar aprotic solvents (e.g., DMF, DMSO) or refluxing methanol. | Simple, often high-yielding for activated substrates (2- and 4-positions), no catalyst required. | Less effective for 3-substituted pyridines, may require harsh conditions. |
| Buchwald-Hartwig O-arylation | Pyridinols, Methylating agent (e.g., methyl iodide) or Aryl halides, Methanol | Palladium catalyst, phosphine ligand, base (e.g., NaOtBu, Cs2CO3), inert atmosphere. | Mild reaction conditions, broad substrate scope, good functional group tolerance. | Catalyst and ligand cost, potential for palladium contamination, requires inert atmosphere. |
| Ullmann Condensation | Halopyridines, Methoxide source | Copper catalyst, often with a ligand, high temperatures, polar aprotic solvents. | Effective for a range of halopyridines, including less activated ones. | Traditionally requires harsh conditions and stoichiometric copper, modern methods have milder conditions but may require specific ligands. |
Experimental Data Summary
The following tables summarize quantitative data for the synthesis of 2-, 3-, and 4-methoxypyridine via Nucleophilic Aromatic Substitution, providing a direct comparison of yields and reaction conditions.
Synthesis of 2-Methoxypyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Sodium Methoxide | Methanol | Reflux | 4 | Not specified | [1] |
Synthesis of 3-Methoxypyridine Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 | 4 | 62 | [2] |
| 3,5-Dibromopyridine | Sodium Hydride, Methanol | DMF | 90 | 1 | 73 | [2] |
| 2-Bromo-3-pyridinol | Methyl Iodide, KOH | Not specified | 25-60 | 0.5-3 | 56-75 | [3] |
| 2-Nitro-3-methoxypyridine | HBr, Organic Acid | Not specified | 120-130 | 5-6 | up to 91 | [3] |
Synthesis of 4-Methoxypyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyridine HCl | Alcohols, NaOH | DMSO | 80 | Not specified | 75-80 | [4] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Nucleophilic Aromatic Substitution (SNAr)
Synthesis of 2-Methoxypyridine from 2-Chloropyridine [1]
-
Procedure: 2-Chloropyridine is reacted with a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for 4 hours. After cooling, the solvent is removed, and the residue is worked up to isolate 2-methoxypyridine.
Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine [2]
-
Procedure with Sodium Methoxide: A solution of sodium methoxide in dry DMF is prepared. 3,5-Dibromopyridine is added, and the mixture is heated at 70°C for 4 hours. The reaction is then quenched by pouring into an ice/water mixture, and the precipitated product is collected by filtration.
-
Procedure with Sodium Hydride: A suspension of sodium hydride in DMF is treated with methanol at room temperature and then heated to 60°C. 3,5-Dibromopyridine is added, and the reaction is heated to 90°C for 1 hour. After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic layer is then washed, dried, and concentrated. The crude product is purified by silica gel chromatography.
Synthesis of 4-Alkoxypyridines from 4-Chloropyridine Hydrochloride [4]
-
Procedure: To a round-bottom flask flushed with argon, finely divided sodium hydroxide, the desired alcohol, and reagent-grade DMSO are added. The mixture is heated to 80°C under argon, and 4-chloropyridine hydrochloride is added portion-wise. The reaction is monitored by TLC, and upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by distillation or column chromatography.
Logical Workflow for Method Selection
The choice of a synthetic route for a specific methoxylated pyridine can be guided by a logical workflow that considers the starting material availability, the desired substitution pattern, and the required scale of the synthesis.
Caption: Decision workflow for selecting a synthetic route to methoxylated pyridines.
Conclusion
The synthesis of methoxylated pyridines can be achieved through several efficient routes. Nucleophilic Aromatic Substitution stands out for its simplicity and cost-effectiveness, particularly for the synthesis of 2- and 4-methoxypyridines from readily available halopyridines. For the synthesis of 3-methoxypyridines or when milder conditions are required, modern cross-coupling reactions like the Buchwald-Hartwig O-arylation and improved Ullmann condensations offer powerful alternatives, albeit with the added considerations of catalyst cost and removal. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the target molecule and the practical constraints of the laboratory.
References
A Comprehensive In-Silico and Experimental Guide to Characterizing Methyl 2-methoxynicotinate Receptor Binding at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in-silico modeling and experimental validation of Methyl 2-methoxynicotinate's binding affinity to nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available binding data for this compound, this document outlines a robust workflow for its characterization, comparing it with well-established nAChR ligands. The focus is on the α7 and α4β2 nAChR subtypes, which are significant targets in neuroscience and pharmacology.
Introduction to this compound and its Potential Target
This compound is a heterocyclic compound with structural similarities to nicotinic agonists. Its nicotinoyl moiety suggests a likely interaction with nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. The α7 and α4β2 subtypes are of particular interest due to their roles in cognitive function, learning, memory, and their implication in neurological disorders such as Alzheimer's disease and schizophrenia.
In-silico modeling, or computer-aided drug design (CADD), offers a powerful preliminary approach to predict the binding affinity and interaction of novel compounds like this compound with their putative biological targets. These computational predictions, however, necessitate experimental validation for confirmation.
Comparative Data for Nicotinic Acetylcholine Receptor Ligands
To provide a benchmark for assessing the potential affinity of this compound, the following table summarizes the experimental binding affinities (Ki, Kd, or IC50) of several known agonists and antagonists for the human α7 and α4β2 nAChR subtypes.
| Compound | Receptor Subtype | Binding Affinity (nM) | Ligand Type | Reference |
| Nicotine | α4β2 | Ki: 14 | Agonist | [1] |
| α7 | Ki: 820 | Agonist | [1] | |
| Epibatidine | α4β2 | Ki: 0.17 | Agonist | [1] |
| α7 | Ki: - | Agonist | ||
| Varenicline | α4β2 | Ki: 0.06 | Partial Agonist | |
| α7 | Ki: 2.9 | Partial Agonist | ||
| Cytisine | α4β2 | Kd: 0.74 | Agonist | |
| Acetylcholine | α4β2 | Ki: 820 | Agonist | [1] |
| α-Bungarotoxin | α7 | Ki: 1-3 | Antagonist | |
| Methyllycaconitine (MLA) | α7 | Ki: 1.2 | Antagonist | |
| Dihydro-β-erythroidine | α4β2 | Ki: 24 | Antagonist |
In-Silico Modeling Workflow
The following workflow describes a systematic approach to predict the binding of this compound to nAChR subtypes.
Detailed In-Silico Methodology
1. Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
2. Receptor Preparation:
-
Since high-resolution crystal structures of most nAChR subtypes are scarce, homology modeling is often employed.
-
Obtain the amino acid sequence of the human α7 and α4β2 nAChR subunits from a protein database (e.g., UniProt).
-
Use a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to build the 3D structure of the receptor's extracellular domain, using a suitable template such as the acetylcholine-binding protein (AChBP) or existing nAChR crystal structures.
-
Prepare the receptor model for docking by removing water molecules, adding polar hydrogens, and assigning charges.
-
Define the binding site based on the location of co-crystallized ligands in the template structure or through blind docking.
3. Molecular Docking:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the defined binding site of the α7 and α4β2 receptor models.
-
Perform multiple docking runs to ensure the convergence of the results.
-
Analyze the docking scores (e.g., binding energy in kcal/mol) and the predicted binding poses.
4. Molecular Dynamics (MD) Simulation:
-
Take the best-docked complex of this compound with each receptor subtype and perform MD simulations using software like GROMACS or AMBER.
-
Simulate the complex in a solvated environment with appropriate ions to mimic physiological conditions for a sufficient duration (e.g., 100 ns) to assess the stability of the binding pose.
5. Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD simulation trajectories. This provides a more accurate estimation of the binding affinity than docking scores alone.
6. Interaction Analysis:
-
Analyze the MD simulation trajectories to identify key amino acid residues involved in the interaction with this compound.
-
Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions.
Experimental Validation: Radioligand Binding Assay
To validate the in-silico predictions, a competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.
Experimental Protocol: Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293) stably expressing the human α7 or α4β2 nAChR subtype.
-
Radioligand: A high-affinity radiolabeled nAChR ligand. For α4β2 receptors, [³H]epibatidine or [³H]cytisine are commonly used. For α7 receptors, [¹²⁵I]α-bungarotoxin is a standard choice.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or unlabeled epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
2. Membrane Preparation:
-
Culture cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.
3. Assay Procedure:
-
Perform the assay in a 96-well plate in triplicate.
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Add cell membranes, radioligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nicotinic Acetylcholine Receptor Signaling Pathways
Activation of nAChRs by an agonist like acetylcholine or potentially this compound leads to the opening of the ion channel and an influx of cations (Na⁺ and Ca²⁺). This depolarization triggers downstream signaling cascades that can influence cell survival, proliferation, and neurotransmitter release.
This guide provides a comprehensive roadmap for the in-silico and experimental characterization of this compound's interaction with nicotinic acetylcholine receptors. By following this workflow, researchers can generate robust and comparable data to evaluate its potential as a novel modulator of nAChR function.
References
A Comparative Cost-Analysis of Precursors for Nicotinate Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a starting material for the synthesis of nicotinates is a critical decision, balancing cost, efficiency, and environmental impact. This guide provides an objective comparison of common precursors—3-methylpyridine, quinoline, L-tryptophan, and glycerol—offering a comprehensive analysis of their synthetic pathways, experimental data, and estimated costs.
Nicotinic acid (niacin) and its esters, collectively known as nicotinates, are fundamental building blocks in the pharmaceutical and nutraceutical industries. They are precursors to the essential coenzymes NAD and NADP and are integral to a wide array of metabolic processes.[1] The industrial production of nicotinic acid has traditionally relied on chemical synthesis from petroleum-derived precursors.[2] However, with a growing emphasis on sustainable and biocatalytic methods, alternative feedstocks are gaining significant attention.[1][3]
This guide delves into a comparative analysis of four key precursors, evaluating their strengths and weaknesses to aid in the strategic selection of a synthetic route.
Comparative Data Summary
The following table summarizes the key quantitative data for the synthesis of nicotinates from 3-methylpyridine, quinoline, L-tryptophan, and glycerol. The estimated precursor costs are based on currently available market data for bulk quantities and are subject to change.
| Precursor | Molecular Weight ( g/mol ) | Estimated Bulk Cost (USD/kg) | Estimated Cost (USD/mol) | Synthetic Route | Typical Yield (%) | Key Reaction Conditions |
| 3-Methylpyridine | 93.13 | 10 - 20[4] | 0.93 - 1.86 | Ammoxidation followed by hydrolysis[2] | 91 - 95[2] | Gas phase, 280–500 °C, V₂O₅ catalyst[2] |
| Direct Oxidation with HNO₃[5] | 31 - 62[5] | 165 - 195 °C, high pressure[5] | ||||
| Biocatalytic Oxidation[3] | ~92[3] | Whole-cell E. coli, 30°C, 12 hours[3] | ||||
| Quinoline | 129.16 | 30 - 50[6][7][8][9] | 3.87 - 6.46 | Oxidative Degradation[10] | ~82[10] | 150–320 °C, H₂SO₄, metal catalysts[10] |
| L-Tryptophan | 204.23 | 25 - 40[11][12] | 5.11 - 8.17 | Biosynthesis (Kynurenine pathway)[13][14] | Variable (in vivo) | Enzymatic, physiological conditions |
| Glycerol (Crude) | 92.09 | 0.30 - 0.50[15][16][17] | 0.028 - 0.046 | Multi-step chemical synthesis | Not well established | Requires significant chemical transformation |
Synthetic Pathways and Methodologies
The choice of precursor dictates the synthetic strategy, ranging from high-temperature, high-pressure chemical processes to milder biocatalytic conversions.
From 3-Methylpyridine (3-Picoline)
3-Methylpyridine is a widely used industrial precursor for nicotinic acid. The primary industrial route involves ammoxidation to 3-cyanopyridine, followed by hydrolysis.[2] This method offers high yields but requires harsh reaction conditions.[2] Direct oxidation with nitric acid is also employed, though it can result in lower yields and the formation of hazardous byproducts.[5] Emerging biocatalytic methods using engineered microorganisms present a more sustainable alternative, achieving high yields under mild conditions.[3]
From Quinoline
Quinoline, a heterocyclic aromatic compound, can be converted to nicotinic acid through oxidative degradation. This process typically involves strong oxidizing agents and high temperatures, leading to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinclinic acid), which is then decarboxylated.[10] While effective, this method's cost-effectiveness is hampered by the relatively high price of quinoline.
From L-Tryptophan
In biological systems, nicotinamide is synthesized from the essential amino acid L-tryptophan via the kynurenine pathway.[13][14] This multi-step enzymatic process offers a renewable route to nicotinates. While direct industrial-scale synthesis from tryptophan is not as common as chemical methods, research into biocatalytic conversions is ongoing, leveraging enzymes from this natural pathway.[1]
From Glycerol
Glycerol, a byproduct of biodiesel production, is an attractive, low-cost, and renewable feedstock.[15][16][17] However, its conversion to the pyridine ring of nicotinates is a complex multi-step process that is not yet well-established on an industrial scale. The synthesis of nicotinoyl glycerol derivatives has been explored, but this typically involves reacting glycerol with a pre-synthesized nicotinic acid derivative.[18][19] The direct synthesis of the nicotinate ring structure from glycerol remains a significant chemical challenge.
Experimental Protocols
Detailed methodologies for key experiments are provided below to offer a practical basis for comparison.
Protocol 1: Industrial Synthesis of Nicotinic Acid from 3-Methylpyridine via Ammoxidation
This protocol is based on established industrial processes.[2][20][21]
Materials:
-
3-Methylpyridine (3-Picoline)
-
Anhydrous Ammonia
-
Air
-
Vanadium pentoxide (V₂O₅) catalyst on a suitable support
Procedure:
-
A gaseous mixture of 3-methylpyridine, ammonia, and air is prepared.
-
The mixture is passed through a fluidized bed reactor containing the V₂O₅ catalyst.
-
The reaction is maintained at a temperature between 280-500°C and a pressure of up to 0.5 MPa.[2]
-
The primary product, 3-cyanopyridine, is collected from the reactor outlet.
-
The 3-cyanopyridine is then subjected to hydrolysis, typically using a strong base or acid, to yield nicotinic acid.
-
The resulting nicotinic acid is purified through crystallization.
Protocol 2: Biocatalytic Synthesis of Nicotinic Acid from 3-Methylpyridine
This protocol is adapted from a study utilizing whole-cell biocatalysis.[3]
Materials:
-
Recombinant E. coli cells overexpressing xylene monooxygenase and benzyl alcohol dehydrogenase
-
3-Methylpyridine
-
Phosphate buffer (pH 7.4)
-
Glucose (as a co-substrate)
Procedure:
-
The recombinant E. coli cells are cultured and harvested.
-
The cells are resuspended in a phosphate buffer containing glucose.
-
3-Methylpyridine is added to the cell suspension to a final concentration of 9 mM.
-
The reaction mixture is incubated at 30°C with shaking for 12 hours.
-
The conversion of 3-methylpyridine to nicotinic acid is monitored using HPLC.
-
Upon completion, the nicotinic acid is isolated from the reaction mixture.
Protocol 3: Oxidative Degradation of Quinoline to Nicotinic Acid
This protocol is based on literature descriptions of quinoline oxidation.[10]
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Metal catalyst (e.g., selenium, copper sulfate)
-
Strong oxidizing agent (e.g., hydrogen peroxide)
Procedure:
-
Quinoline is dissolved in concentrated sulfuric acid in the presence of a metal catalyst.
-
The mixture is heated to 150-190°C.
-
An oxidizing agent is carefully added to the reaction mixture.
-
The temperature is then raised to 320°C to facilitate the decarboxylation of the intermediate quinolinic acid to nicotinic acid.
-
The reaction mixture is cooled and neutralized to precipitate the nicotinic acid.
-
The crude nicotinic acid is purified by recrystallization.
Signaling Pathways and Workflows
The following diagrams illustrate the synthetic pathways from the different precursors to nicotinates.
Caption: Synthetic pathways from various precursors to nicotinic acid.
Caption: Generalized workflows for chemical and biocatalytic synthesis of nicotinates.
Conclusion
The selection of a precursor for nicotinate synthesis is a multifaceted decision.
-
3-Methylpyridine remains a cost-effective and high-yielding precursor for large-scale industrial production, particularly through established ammoxidation routes. The development of biocatalytic alternatives offers a promising path towards more sustainable production.
-
Quinoline can be a viable precursor, but its higher cost makes it less economically competitive for bulk nicotinate production compared to 3-methylpyridine.
-
L-Tryptophan represents a renewable and biologically relevant starting material. While direct industrial synthesis is less common, its biosynthetic pathway provides a blueprint for developing novel biocatalytic processes.
-
Glycerol is an abundant and inexpensive renewable feedstock, but its efficient conversion to the nicotinate ring system remains a significant research and development challenge.
Ultimately, the optimal choice will depend on the specific requirements of the application, including production scale, cost constraints, and sustainability goals. This guide provides a foundational comparison to assist researchers in making an informed decision.
References
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 3. Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-methylpyridine Price, 2025 3-methylpyridine Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 6. Quinoline | 91-22-5 | TCI AMERICA [tcichemicals.com]
- 7. molekula.com [molekula.com]
- 8. Quinoline, 97% 91-22-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. Quinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Nutritional Aspect of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glycerine Price Trends, Chart, Index And Pricing Forecast [price-watch.ai]
- 16. Crude Glycerol global wholesale market price today [tridge.com]
- 17. Global Glycerol Price | Tridge [dir.tridge.com]
- 18. WO2020089236A1 - Bioenergetic nicotinic acid glycerol esters, compositions and methods of using same - Google Patents [patents.google.com]
- 19. Synthesis of 1,2-diacyl-3-nicotinoyl glycerol derivatives and evaluation of their acute effects on plasma lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 21. chimia.ch [chimia.ch]
Validating the Structure of Synthesized Methyl 2-methoxynicotinate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, rigorous structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized Methyl 2-methoxynicotinate. We present detailed experimental protocols, comparative data with a commercially available alternative, Methyl 2-chloronicotinate, and visual workflows to elucidate the validation process.
Comparative Analysis of Spectroscopic Data
The successful synthesis of this compound can be unequivocally confirmed through a combination of spectroscopic methods. Each technique provides unique structural information, and collectively they offer a detailed fingerprint of the molecule. This section compares the expected analytical data for this compound with the experimentally determined data for a structural analog, Methyl 2-chloronicotinate.
Table 1: Comparison of Expected and Experimental Spectroscopic Data
| Analytical Technique | This compound (Expected/Synthesized) | Methyl 2-chloronicotinate (Alternative) | Interpretation |
| ¹H NMR (ppm) | δ 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H)[1] | δ 8.53 (dd, 1H), 8.17 (dd, 1H), 7.33 (dd, 1H), 3.97 (s, 3H) | The presence of two distinct singlet peaks around 3.8-4.0 ppm in the synthesized product confirms the two methoxy groups. The downfield shifts of the aromatic protons are consistent with the pyridine ring structure. The chloro-substituted analog shows a similar aromatic splitting pattern but lacks the methoxy proton signal. |
| ¹³C NMR (ppm) | ~165 (C=O), ~162 (C-O), ~150, ~140, ~115 (Aromatic C), ~110 (Aromatic C), ~55 (O-CH₃), ~53 (O-CH₃) | ~164 (C=O), ~152, ~148, ~140, ~125, ~122 (Aromatic C), ~53 (O-CH₃) | The carbonyl carbon signal is expected around 165 ppm. Two distinct signals for the methoxy carbons are anticipated. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group, leading to different values compared to the chloro-substituted analog. |
| Mass Spec. (m/z) | 167 (M⁺), 168 ([M+H]⁺)[1] | 171 (M⁺), 173 (M+2, due to ³⁷Cl isotope) | The molecular ion peak at m/z 167 confirms the molecular weight of the target compound. The presence of an M+2 peak with approximately one-third the intensity of the molecular ion peak is a characteristic isotopic signature for a monochlorinated compound like Methyl 2-chloronicotinate. |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1250 (C-O stretch), ~2950 (C-H stretch) | ~1735 (C=O stretch), ~1260 (C-O stretch), ~750 (C-Cl stretch) | A strong absorption band around 1730 cm⁻¹ is indicative of the ester carbonyl group. The C-O stretching of the methoxy groups and the ester will also be prominent. The alternative compound will additionally exhibit a characteristic C-Cl stretching frequency. |
Experimental Protocols for Structural Validation
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the data to identify the chemical shifts of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS)
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
For EI, introduce a volatile sample directly or via a GC inlet.
-
Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound.
-
Analyze the resulting spectrum for the molecular ion peak and any characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of a solid or liquid sample.
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Validation Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the synthesis and validation workflow, as well as the logical approach to structural confirmation.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship of how different analytical techniques confirm the structure.
References
Unveiling the Energetic Landscape: A Comparative Guide to Methoxy Group Substitution on the Pyridine Ring
For researchers, scientists, and professionals in drug development, understanding the nuanced energetic effects of substituting a methoxy group onto a pyridine ring is crucial for molecular design and predicting chemical reactivity. This guide provides a comprehensive comparison of the energetic properties of 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine, supported by available experimental and computational data.
The introduction of a methoxy group (-OCH₃) to the pyridine ring induces significant changes in its electronic and steric properties, thereby altering its energetic landscape. These changes manifest in various thermodynamic parameters, including basicity (pKa and proton affinity), bond dissociation energies, and enthalpies of formation. This guide synthesizes the available data to offer a clear comparison across the three positional isomers.
Comparative Analysis of Energetic Effects
The position of the methoxy group on the pyridine ring dictates the extent of its electronic influence, which is a combination of the electron-withdrawing inductive effect and the electron-donating resonance effect. This interplay governs the electron density at the nitrogen atom and the stability of various chemical bonds within the molecule.
Basicity: pKa and Proton Affinity
The basicity of the pyridine nitrogen is a key parameter influenced by methoxy substitution. It is quantified by the pKa of the conjugate acid (pyridinium ion) and the gas-phase proton affinity (PA).
A lower pKa value indicates a weaker base, while a higher proton affinity suggests a stronger intrinsic basicity in the absence of solvent effects. The pKa of the 2-methoxypyridinium ion has been experimentally determined to be 3.06, which is significantly lower than that of the unsubstituted pyridinium ion (pKa = 5.23)[1]. This indicates that the methoxy group in the ortho position reduces the basicity of the pyridine nitrogen. This reduction in basicity is attributed to the inductive electron-withdrawing effect of the oxygen atom[1]. For 3-methoxypyridine, the NIST WebBook reports a proton affinity of 225.3 kcal/mol[2].
| Property | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine | Pyridine (for reference) |
| pKa of Conjugate Acid | 3.06 (experimental)[1] | ~4.8 (predicted)[3] | ~6.6 (predicted) | 5.23 (experimental)[1] |
| Proton Affinity (kcal/mol) | ~223.8 (computational)[4] | 225.3 (experimental)[2] | ~226.4 (computational) | 220.8 (experimental) |
Note: Some values are based on computational predictions due to the limited availability of experimental data.
The data suggests that the 4-methoxy isomer is the most basic, likely due to the dominance of the electron-donating resonance effect at the para position, which increases electron density on the nitrogen. Conversely, the 2-methoxy isomer is the least basic, where the inductive effect of the nearby oxygen atom is more pronounced.
Experimental Protocols
Precise measurement of these energetic parameters requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a substance in solution.
Protocol:
-
Sample Preparation: A solution of the methoxypyridine isomer of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
-
Titration Setup: A calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic substance) are placed in the sample solution.
-
Titration: The titrant is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
Measurement of Proton Affinity by Mass Spectrometry
Gas-phase proton affinity is determined using techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry.
Protocol:
-
Ion Generation: The methoxypyridine molecule is introduced into the high-vacuum chamber of the mass spectrometer and is protonated, typically through chemical ionization.
-
Ion Trapping and Reaction: The protonated methoxypyridine ions are trapped in the ICR cell. A reference base with a known proton affinity is introduced into the cell, allowing for a proton transfer equilibrium to be established.
-
Equilibrium Constant Determination: The relative abundances of the protonated methoxypyridine and the protonated reference base are measured at equilibrium.
-
Proton Affinity Calculation: The equilibrium constant for the proton transfer reaction is used to calculate the free energy change of the reaction, from which the relative proton affinity can be determined. By using a series of reference bases, an absolute proton affinity can be established on a known scale.
Determination of Enthalpy of Combustion by Bomb Calorimetry
The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter.
Protocol:
-
Sample Preparation: A precisely weighed sample of the liquid methoxypyridine is sealed in a sample holder within a high-pressure stainless steel container, the "bomb".
-
Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (e.g., 30 atm) and placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.
-
Combustion: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The temperature of the water is monitored and recorded before and after combustion to determine the temperature change (ΔT).
-
Calculation: The heat of combustion is calculated using the total heat capacity of the calorimeter and the measured temperature change. This value is then converted to the molar enthalpy of combustion.
Visualizing Energetic Relationships
The following diagrams illustrate key concepts and workflows related to the energetic effects of methoxy substitution.
Caption: Influence of methoxy substitution on pyridine's energetic properties.
Caption: Workflow for determining energetic parameters of methoxypyridines.
References
Safety Operating Guide
Proper Disposal of Methyl 2-methoxynicotinate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 2-methoxynicotinate, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While this guide provides general procedures based on similar compounds, the SDS for the specific product in use will contain the most accurate and detailed safety information.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant or through a licensed hazardous waste contractor.
-
Crucially, do not discharge this compound into drains or the environment .
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound was not available in the initial search, the following table outlines typical information found in a Safety Data Sheet that is pertinent to disposal. Users must refer to the specific SDS for their product to obtain these values.
| Data Point | Typical Information |
| LD50 (Lethal Dose, 50%) | Oral, Dermal, Inhalation data for relevant species. This informs the toxicity and handling precautions. |
| Environmental Hazards | Information on aquatic toxicity and potential for bioaccumulation. This underscores the importance of preventing release into the environment. |
| Regulatory Concentration Limits | Permissible exposure limits (PELs) or threshold limit values (TLVs) for workplace air, and any concentration limits for specific disposal routes as defined by regulations. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
